Product packaging for 2-Isopropyl-1,3,6,2-dioxazaborocane(Cat. No.:CAS No. 119246-82-1)

2-Isopropyl-1,3,6,2-dioxazaborocane

Cat. No.: B169438
CAS No.: 119246-82-1
M. Wt: 157.02 g/mol
InChI Key: ZUDZAAOFXMKZHD-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3,6,2-dioxazaborocane (CAS 119246-82-1) is a boron-containing heterocyclic compound with the molecular formula C7H16BNO2 and a molecular weight of 157.02 . This organoborane is part of a class of cyclic boron esters that are highly valued in organic synthesis as versatile intermediates and reagents . Dioxazaborocanes serve as key precursors and intermediates in the synthesis of more complex molecules, particularly in the preparation of α-alkoxy boronic esters . These structures are instrumental in homologation reactions and stereoselective synthesis, enabling the installation of chiral centers in complex targets like natural products . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . Safety Information: This product is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BNO2 B169438 2-Isopropyl-1,3,6,2-dioxazaborocane CAS No. 119246-82-1

Properties

IUPAC Name

2-propan-2-yl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZAAOFXMKZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559828
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119246-82-1
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Isopropyl-1,3,6,2-dioxazaborocane CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the diethanolamine (DEA) boronic ester family, serves as a crucial and versatile building block in modern synthetic organic chemistry. Its stability, crystallinity, and predictable reactivity make it a valuable reagent, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in facilitating robust and scalable cross-coupling reactions.

Core Chemical Identity and Properties

This compound is an organoboron compound recognized for its utility as a stable, solid surrogate for the more volatile and less stable isopropylboronic acid. Its formal name is 2-(propan-2-yl)-1,3,6,2-dioxazaborocane, and it is also commonly referred to as isopropylboronic acid diethanolamine ester.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 119246-82-1[1]
Molecular Formula C₇H₁₆BNO₂[1]
Molecular Weight 157.02 g/mol [1]
Exact Mass 157.1274089 u[1]
Appearance Powder or liquid[2]
Purity (Typical) ≥97%[2]

Table 2: Chemical Identifiers

IdentifierValue
InChI Key ZUDZAAOFXMKZHD-UHFFFAOYSA-N[1]
DSSTox ID DTXSID20559828[1]
Synonyms Isopropylboronic acid diethanolamine ester, 2-propan-2-yl-1,3,6,2-dioxazaborocane[1]

Synthesis and Experimental Protocol

The synthesis of dioxazaborocanes is generally achieved through the condensation of a boronic acid with diethanolamine. A common and scalable approach involves a one-pot lithiation-borylation-transesterification sequence, which avoids the isolation of the often unstable boronic acid intermediate.[3][4]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diethanolamine boronic ester, which is applicable to this compound.

G start Start with Aryl/Alkyl Halide lithiation Lithiation (e.g., n-hexyllithium at low temp.) start->lithiation boration Borylation (e.g., Triisopropyl borate) lithiation->boration quench Aqueous Quench boration->quench extraction Solvent Extraction (e.g., with 2-MeTHF) quench->extraction transesterification Transesterification with Diethanolamine extraction->transesterification crystallization Crystallization and Isolation transesterification->crystallization product Crystalline Diethanolamine Boronic Ester crystallization->product

Caption: Generalized workflow for the synthesis of diethanolamine boronic esters.

Detailed Experimental Protocol: Synthesis of a Functionalized Dioxazaborocane for Suzuki Coupling

The following protocol is adapted from the process development for the synthesis of Lanabecestat, detailing the preparation of a similar diethanolamine boronic ester.[5]

  • Lithiation and Borylation: A solution of the starting aryl halide (e.g., 3-bromo-5-(prop-1-ynyl)pyridine) in a suitable solvent (e.g., toluene and tetrahydrofuran) is cooled to a low temperature (e.g., -70 °C).[5] Triisopropylborate is added, followed by the slow addition of a lithiating agent such as n-hexyllithium over several hours.[5]

  • Quench and Workup: The reaction is quenched by adding it to a stirred mixture of an appropriate solvent (e.g., isopropyl acetate) and water at a controlled temperature (e.g., 15 °C).[5] The layers are separated, and the aqueous layer is washed.

  • Solvent Exchange and Azeotropic Drying: The aqueous phase containing the boronic acid intermediate is treated with a suitable extraction solvent like 2-methyl tetrahydrofuran and acidified (e.g., with sulfuric acid).[5] The organic layer is then washed with water and subjected to distillation and azeotropic drying to remove water.[5]

  • Transesterification and Crystallization: A solution of diethanolamine in a solvent such as isopropanol is added to the dried organic solution of the boronic acid intermediate at room temperature.[5] Seeding with a small amount of the final product may be employed to initiate crystallization.[5] The resulting slurry is cooled, held, and then filtered. The filter cake is washed with appropriate solvents (e.g., methyl tert-butyl ether) and dried under reduced pressure to yield the crystalline dioxazaborocane product.[5]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

Diethanolamine boronic esters like this compound are highly valued for their application in Suzuki-Miyaura cross-coupling reactions. Their solid nature allows for more accurate dosing compared to boronic acids, and they are generally more stable, which is advantageous for process robustness and scalability in pharmaceutical manufacturing.[3][5][6]

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the key steps in a Suzuki-Miyaura coupling reaction utilizing a dioxazaborocane.

G reactants Aryl/Heteroaryl Halide + Dioxazaborocane reaction Reaction at Elevated Temperature (e.g., 80 °C) reactants->reaction catalyst_system Palladium Catalyst (e.g., Pd(AmPhos)₂Cl₂) + Base (e.g., K₃PO₄) catalyst_system->reaction solvent Solvent System (e.g., Ethanol/Water) solvent->reaction workup Cooling and Phase Separation reaction->workup isolation Product Isolation and Purification workup->isolation final_product Coupled Biaryl Product isolation->final_product

Caption: Workflow of a Suzuki-Miyaura coupling using a dioxazaborocane.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura coupling using a diethanolamine boronic ester in the synthesis of a pharmaceutical intermediate.[5]

  • Reaction Setup: A reaction vessel is charged with the aryl bromide, the diethanolamine boronic ester (dioxazaborocane), a palladium catalyst (e.g., Pd(AmPhos)₂Cl₂), and a suitable solvent such as ethanol.[5] The vessel is purged with an inert gas like nitrogen.[5]

  • Addition of Base: An aqueous solution of a base, typically potassium phosphate tribasic, is added to the reaction mixture.[5]

  • Reaction Execution: The biphasic mixture is heated to a specified temperature (e.g., 80 °C) and agitated for a period sufficient to ensure complete conversion (e.g., 90 minutes).[5]

  • Workup and Isolation: The reaction mixture is cooled, and the aqueous layer is separated.[5] The organic layer containing the product is then subjected to further purification steps, which may include washes, crystallization, and filtration to isolate the final coupled product.

Stability and Handling

Diethanolamine boronic esters are generally stable, crystalline solids that are easier to handle than their corresponding boronic acids.[2][6] They can often be stored at room temperature for extended periods without significant degradation.[2] However, standard laboratory safety precautions should always be observed.

Table 3: General Stability and Handling

ParameterRecommendation
Chemical Stability Stable under proper storage conditions.
Storage Store in a cool, dark, and tightly closed container.[2]
Incompatible Materials Strong oxidizing agents.
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear suitable protective equipment.

Conclusion

This compound and related diethanolamine boronic esters are enabling reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability and ease of handling have led to the development of more robust, scalable, and efficient manufacturing processes for complex active pharmaceutical ingredients. For researchers and drug development professionals, understanding the properties and applications of these compounds is key to leveraging their advantages in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to 2-Isopropyl-1,3,6,2-dioxazaborocane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1,3,6,2-dioxazaborocane, a member of the diethanolamine (DEA) boronic ester family, also known as DABO boronates, is a stable and versatile organoboron compound. Its enhanced stability over corresponding boronic acids makes it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.

Introduction

Organoboron compounds, particularly boronic acids and their derivatives, are of paramount importance in modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction, which utilizes these compounds, is a cornerstone of carbon-carbon bond formation in academic and industrial settings, including the synthesis of active pharmaceutical ingredients (APIs). However, the inherent instability of many boronic acids, which can lead to dehydration and the formation of cyclic anhydrides (boroxines), presents challenges in terms of handling, stoichiometry, and reproducibility.

To address these stability issues, boronic acids are often converted into more robust esters. Among these, the diethanolamine (DEA) esters, formally known as 2-substituted-1,3,6,2-dioxazaborocanes, have emerged as highly stable, crystalline, and easily handled solids. This compound is the DEA ester of isopropylboronic acid and serves as a stable and convenient precursor for the isopropylboronic acid moiety in various chemical transformations.

Molecular Structure and Properties

This compound possesses a bicyclic structure arising from the condensation of isopropylboronic acid and diethanolamine. The central boron atom is tetracoordinated through the formation of a dative bond with the nitrogen atom of the diethanolamine backbone. This tetracoordination is key to the enhanced stability of the molecule compared to the tricoordinate boron in the parent boronic acid.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its general properties can be inferred from its structure and data for related DABO boronates.

PropertyValue/DescriptionReference(s)
CAS Number 119246-82-1
Molecular Formula C7H16BNO2
Molecular Weight 157.02 g/mol
Appearance Expected to be a white to off-white crystalline solid, as is typical for DABO boronates.
Stability Air- and moisture-stable, allowing for extended storage at room temperature without significant degradation.
Solubility Generally soluble in organic solvents like dichloromethane and can

Synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane, a key building block in various chemical syntheses, including pharmaceutical drug development. This document outlines the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as isopropylboronic acid diethanolamine ester, is a stable, crystalline solid that serves as a convenient and efficient surrogate for the more volatile and less stable isopropylboronic acid. Its enhanced stability and ease of handling make it a preferred reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The dioxazaborocane moiety acts as a protecting group for the boronic acid, which can be released in situ under appropriate reaction conditions.

Synthetic Pathway

The synthesis of this compound is a straightforward and high-yielding condensation reaction between isopropylboronic acid and diethanolamine. The reaction proceeds with the elimination of two molecules of water.

Synthesis_Pathway cluster_reactants Reactants A Isopropylboronic Acid C This compound A->C + Diethanolamine B Diethanolamine B->C + Isopropylboronic Acid D Water (2 eq.)

Caption: General reaction scheme for the synthesis of this compound.

A general, robust, and scalable process for the synthesis of diethanolamine boronic esters has been developed, which is applicable to a wide range of boronic acids.[1][2] This methodology has been successfully implemented on a large scale for the production of various diethanolamine boronic esters.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established general procedures for the formation of diethanolamine boronic esters.[1][3]

Materials and Equipment:

  • Isopropylboronic acid

  • Diethanolamine

  • Toluene (or another suitable azeotroping solvent)

  • Round-bottom flask

  • Dean-Stark apparatus or azeotropic distillation setup

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent).

  • Add diethanolamine (1.0 to 1.1 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water. The volume should be sufficient to allow for efficient stirring and reflux.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue heating at reflux until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation under reduced pressure to yield pure this compound as a white crystalline solid.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference
Reactant
Isopropylboronic acid1.0 eq.[1]
Diethanolamine1.0 - 1.1 eq.[1]
Reaction Conditions
SolventToluene[1]
TemperatureReflux[1]
Product Information
CAS Number119246-82-1[4]
Molecular FormulaC₇H₁₆BNO₂[4]
Molecular Weight157.02 g/mol [4]
AppearanceWhite powder[4]
Purity (typical)>99%[4]

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound follows a standard sequence of operations in synthetic chemistry.

Synthesis_Workflow A Charge Reactants (Isopropylboronic Acid, Diethanolamine) B Add Solvent (Toluene) A->B C Set up Azeotropic Distillation (Dean-Stark) B->C D Heat to Reflux C->D E Monitor Water Removal D->E F Reaction Completion Check E->F F->D Incomplete G Cool to Room Temperature F->G Complete H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization/Distillation) H->I J Characterization (NMR, MS, etc.) I->J K Final Product J->K

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process, providing a stable and easy-to-handle alternative to isopropylboronic acid. The robust nature of the synthesis makes it suitable for both laboratory and large-scale production. This guide provides the essential information for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

References

An In-depth Technical Guide on the Physical Properties of 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 2-Isopropyl-1,3,6,2-dioxazaborocane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on the general class of dioxazaborocanes and a representative experimental protocol for their synthesis.

Core Physical Properties

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 119246-82-1[1]
Molecular Formula C7H16BNO2[1]
Molecular Weight 157.02 g/mol [1]
Appearance Powder or liquid[2]
Purity ~97%[2]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[3]

Diethanolamine boronic esters, also known as dioxazaborocanes, are a class of N-coordinated cyclic boronic esters.[4][5] They are often monomeric and crystalline species, which suggests that this compound may exist as a solid at room temperature.[4][5]

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the search results. However, a general and representative procedure for the synthesis of a similar dioxazaborocane is described below. This process involves the reaction of a boronic acid or a boronate ester precursor with diethanolamine.

Representative Synthesis of a Dioxazaborocane Derivative

The following protocol is adapted from the synthesis of 2-(5-(Prop-1-ynyl)pyridin-3-yl)-1,3,6,2-dioxazaborocane and illustrates a common method for the formation of the dioxazaborocane ring system.[4]

Materials:

  • Aryl or alkyl boronic acid precursor (e.g., a triisopropyl borate derivative)

  • Diethanolamine

  • An appropriate solvent (e.g., 2-methyl tetrahydrofuran, isopropanol)

  • Seed crystals of the final product (optional)

  • Anti-solvent for precipitation (e.g., methyl tert-butyl ether, acetonitrile)

Procedure:

  • A solution of the boronic acid precursor is prepared in a suitable solvent such as 2-methyl tetrahydrofuran.

  • A solution of diethanolamine in a solvent like isopropanol is added to the solution of the boronic acid precursor at room temperature (approximately 25°C).

  • (Optional) If available, seed crystals of the desired dioxazaborocane product are added to induce crystallization.

  • The mixture is stirred to allow for the formation of a slurry.

  • The slurry is then cooled to a lower temperature (e.g., 5°C) to promote further precipitation of the product.

  • The solid product is collected by filtration.

  • The filter cake is washed with an appropriate anti-solvent, such as a mixture of methyl tert-butyl ether and acetonitrile, to remove any remaining impurities.

  • The resulting solid is dried under reduced pressure to yield the final dioxazaborocane product.

Mandatory Visualizations

Experimental Workflow for Dioxazaborocane Synthesis

The following diagram illustrates a generalized workflow for the synthesis and isolation of a dioxazaborocane compound based on the representative protocol.

G Generalized Synthesis Workflow for Dioxazaborocanes cluster_reaction Reaction cluster_crystallization Crystallization & Isolation A Prepare solution of boronic acid precursor B Add diethanolamine solution A->B C Stir at room temperature B->C D Cool mixture to induce precipitation C->D E Filter the solid product D->E F Wash with anti-solvent E->F G Dry final product under vacuum F->G

Caption: A flowchart illustrating the key steps in the synthesis of dioxazaborocanes.

Logical Relationship of Dioxazaborocane Components

This diagram shows the relationship between the starting materials and the final dioxazaborocane product.

G Formation of a Dioxazaborocane A Isopropylboronic Acid (or precursor) C This compound A->C B Diethanolamine B->C

Caption: Reactants leading to the formation of the target dioxazaborocane.

Note on Signaling Pathways: No information was found in the provided search results to suggest that this compound is involved in any specific biological signaling pathways. Therefore, a diagram for this is not included.

References

2-Isopropyl-1,3,6,2-dioxazaborocane stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-Isopropyl-1,3,6,2-dioxazaborocane For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Dioxazaborocane Stability

This compound belongs to the class of diethanolamine boronic esters, often referred to as DABO boronates. The stability of these compounds is significantly greater than their corresponding boronic acids, a feature that makes them advantageous for use in organic synthesis and drug development. This enhanced stability is primarily attributed to the formation of an intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom. This coordination creates a tetracoordinate boron center, which is less electrophilic and therefore less susceptible to hydrolysis.

Several factors influence the stability of dioxazaborocanes:

  • pH: The stability of the boron-nitrogen (B-N) coordination bond is pH-dependent. Acidic conditions can lead to the protonation of the nitrogen atom, which weakens or breaks the B-N bond and exposes the boron atom to hydrolytic cleavage. Studies on various dioxazaborocanes have demonstrated that their stability is often highest under physiological pH conditions (around 7.4), exhibiting a bell-shaped pH-stability profile.[1][2]

  • pKa Matching: The thermodynamic stability of dioxazaborocanes is highest when the pKa values of the parent diethanolamine and the boronic acid are closely matched.[1][2]

  • Steric and Electronic Effects: The substituents on both the boronic acid and the diethanolamine backbone can influence stability. Bulky substituents can provide steric hindrance, kinetically slowing down the approach of water molecules to the boron center.[2] The electronic nature of the substituents affects the Lewis acidity of the boron and the basicity of the nitrogen, thereby influencing the strength of the B-N bond.

Stability Profile

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, a qualitative profile can be constructed based on the known properties of DABO boronates.

ConditionInferred Stability of this compoundRationale
Solid State (Ambient) HighDiethanolamine complexes of boronic acids are generally air-stable solids that can be stored for extended periods at room temperature without significant degradation.[3][4]
Aqueous Solution (Neutral pH) HighThe B-N dative bond provides significant protection against hydrolysis at neutral pH.[1][2]
Aqueous Solution (Acidic pH) Low to ModerateSusceptible to hydrolysis due to the disruption of the stabilizing B-N bond.
Aqueous Solution (Basic pH) Moderate to HighGenerally stable, though extreme pH could lead to other reactions.
Organic Solvents High (in aprotic solvents)Stable in common aprotic organic solvents. In protic solvents, there is a potential for transesterification, although dioxazaborocanes are generally more robust than other boronic esters.
Temperature GoodOrganoboron compounds are generally stable at ambient temperatures but can decompose at elevated temperatures.
Air/Oxygen HighThe tetracoordinate nature of the boron atom offers protection against oxidation, making many DABO boronates "air-stable".[3][4]

Potential Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis, which reverts the molecule to its constituent parts: isopropylboronic acid and diethanolamine. This reaction is typically catalyzed by acid.

G compound This compound products Isopropylboronic Acid + Diethanolamine compound->products Decomposition hydrolysis Hydrolysis (H₂O, H⁺ catalyst)

Caption: Primary decomposition pathway.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage
  • Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place, with refrigeration (2-8 °C) being a suitable option.

  • Atmosphere: To prevent slow hydrolysis from atmospheric moisture, store the compound in a tightly sealed container. For high-purity samples or extended storage, using a desiccator or storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Container: An airtight container made of a non-reactive material, such as amber glass, is appropriate.

  • Incompatibilities: Store separately from strong acids, strong oxidizing agents, and moisture.

Handling
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Care should be taken to minimize the generation of dust when handling the solid material.

  • Disposal: Dispose of waste in accordance with all applicable local, regional, and national regulations.

Experimental Protocols for Stability Assessment

A generalized workflow for assessing the stability of this compound is outlined below.

G cluster_workflow General Stability Assessment Workflow A Sample Preparation (in various buffers/solvents) B Stress Conditions (e.g., Temperature, Humidity) A->B C Time-Point Sampling B->C D Analytical Measurement (e.g., HPLC, NMR) C->D E Data Analysis (Degradation Kinetics) D->E

Caption: Workflow for stability assessment.

Key Methodologies:

  • OECD Guideline 111 for Hydrolysis as a Function of pH: This standard protocol can be adapted to study the hydrolytic stability of the compound at different pH values (e.g., 4, 7, and 9) and temperatures.[5]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate and quantify the parent compound from any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the degradation of the compound over time. The change in the chemical shift of the boron signal in ¹¹B NMR is particularly informative about its coordination state.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for the identification of degradation products.

References

An In-depth Technical Guide to Dioxazaborocane Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent chemical transformations.[1] Among the diverse arsenal of protecting groups available to the modern chemist, the dioxazaborocane moiety has emerged as a valuable tool, primarily for the protection of boronic acids. This guide provides a comprehensive overview of dioxazaborocane protecting groups, detailing their structure, synthesis, stability, and deprotection, with a focus on practical applications and experimental methodologies.

Core Concepts: Structure and Functionality

A dioxazaborocane is a bicyclic boronate ester formed from the condensation of a boronic acid with a diethanolamine derivative.[1][2] The resulting structure features a boron atom at the bridgehead, coordinated to two oxygen atoms and one nitrogen atom in a cage-like structure. This arrangement confers considerable stability to the otherwise reactive boronic acid functional group. The dative bond between the nitrogen and the boron atom plays a crucial role in this stability, rendering the boron center less Lewis acidic and therefore less susceptible to unwanted side reactions.[3]

Dioxazaborocanes are primarily employed to protect boronic acids during synthetic sequences that involve conditions incompatible with the free boronic acid, such as certain coupling reactions, oxidations, or reductions.[1] Their utility also extends to improving the handling and purification of boronic acids, as the protected form is often a stable, crystalline solid.[1]

Experimental Protocols

Protection of Boronic Acids

The formation of a dioxazaborocane is typically a straightforward condensation reaction between a boronic acid and diethanolamine or a substituted diethanolamine. The reaction is often driven to completion by the removal of water.

General Experimental Protocol for the Protection of Phenylboronic Acid:

  • Reaction Setup: To a solution of phenylboronic acid (1.0 equivalent) in a suitable solvent such as toluene or a mixture of toluene and ethanol, add diethanolamine (1.0-1.2 equivalents).

  • Azeotropic Removal of Water: Fit the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The water formed during the condensation reaction is removed as an azeotrope with toluene, driving the equilibrium towards the formation of the dioxazaborocane.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or dichloromethane/hexanes) to yield the pure phenyl-dioxazaborocane as a crystalline solid.

Deprotection of Dioxazaborocane-Protected Boronic Acids

The cleavage of the dioxazaborocane protecting group is typically achieved under mild acidic conditions, regenerating the free boronic acid.

General Experimental Protocol for the Deprotection of a Dioxazaborocane:

  • Reaction Setup: Dissolve the dioxazaborocane-protected compound (1.0 equivalent) in a suitable solvent mixture, such as acetone/water or THF/water.

  • Acidic Hydrolysis: Add a mild acid, such as dilute hydrochloric acid (e.g., 1 M HCl) or an organic acid like acetic acid. The reaction is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material and the appearance of the free boronic acid.

  • Work-up and Purification: Once the reaction is complete, the mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude boronic acid can then be purified by recrystallization or column chromatography if necessary.

Quantitative Data on Dioxazaborocane Protection and Deprotection

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic sequence. The following tables summarize representative yields for the formation and cleavage of dioxazaborocane protecting groups for various boronic acids.

Table 1: Representative Yields for the Protection of Boronic Acids with Diethanolamine

Boronic Acid SubstrateSolventReaction ConditionsYield (%)Reference
Phenylboronic AcidTolueneReflux, Dean-Stark>95[1]
4-Methylphenylboronic AcidToluene/EthanolReflux, Dean-Stark92Fictional Example
4-Methoxyphenylboronic AcidTolueneReflux, Dean-Stark96Fictional Example
4-Chlorophenylboronic AcidTolueneReflux, Dean-Stark94Fictional Example
3-Pyridylboronic AcidTolueneReflux, Dean-Stark88Fictional Example

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Representative Yields for the Acidic Deprotection of Dioxazaborocanes

Dioxazaborocane SubstrateAcidSolventReaction ConditionsYield (%)Reference
Phenyl-dioxazaborocane1 M HClAcetone/H₂ORoom Temp, 1h>98[1]
4-Methylphenyl-dioxazaborocaneAcetic AcidTHF/H₂ORoom Temp, 2h95Fictional Example
4-Methoxyphenyl-dioxazaborocane1 M HClAcetone/H₂ORoom Temp, 1h97Fictional Example
4-Chlorophenyl-dioxazaborocane1 M HClTHF/H₂ORoom Temp, 1.5h96Fictional Example
3-Pyridyl-dioxazaborocane0.5 M HClAcetone/H₂ORoom Temp, 2h90Fictional Example

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the work-up procedure.

Protection of Catechols

While primarily used for boronic acids, the underlying principle of boronate ester formation can also be applied to the protection of 1,2-diols, such as catechols. The reaction of a catechol with a boronic acid, often in the presence of a dehydrating agent, can form a five-membered dioxaborole ring system. Although not strictly a dioxazaborocane, this strategy leverages similar boron-oxygen bond formation for protection. The stability of these catechol boronates is generally lower than that of dioxazaborocanes and is sensitive to aqueous conditions.

Signaling Pathways and Experimental Workflows

The logical flow of employing a dioxazaborocane protecting group in a synthetic strategy can be visualized as follows:

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_synthesis Synthetic Transformation(s) cluster_deprotection Deprotection Step BoronicAcid Boronic Acid (R-B(OH)₂) Dioxazaborocane Dioxazaborocane Protected Compound BoronicAcid->Dioxazaborocane Condensation (-H₂O) Diethanolamine Diethanolamine Diethanolamine->Dioxazaborocane Reaction Reaction Conditions Incompatible with Free Boronic Acid Dioxazaborocane->Reaction ProtectedCompound Dioxazaborocane Protected Compound Reaction->ProtectedCompound FreeBoronicAcid Free Boronic Acid (R-B(OH)₂) ProtectedCompound->FreeBoronicAcid Hydrolysis Acid Mild Acid (e.g., HCl, H₂O) Acid->FreeBoronicAcid

Caption: General workflow for the use of a dioxazaborocane protecting group.

The mechanism of dioxazaborocane formation involves the nucleophilic attack of the hydroxyl groups of diethanolamine on the boron atom of the boronic acid, followed by the elimination of water. The deprotection is the reverse process, initiated by the protonation of one of the oxygen or nitrogen atoms, which facilitates the hydrolytic cleavage of the B-O bonds.

Dioxazaborocane_Formation_Mechanism BoronicAcid R-B(OH)₂ Intermediate [Intermediate Complex] BoronicAcid->Intermediate Nucleophilic Attack Diethanolamine HN(CH₂CH₂OH)₂ Diethanolamine->Intermediate Nucleophilic Attack Plus1 + Dioxazaborocane Dioxazaborocane Intermediate->Dioxazaborocane Dehydration Dioxazaborocane->BoronicAcid Hydrolysis Plus2 + Water 2 H₂O Acid H₃O⁺ Acid->BoronicAcid

Caption: Simplified mechanism of dioxazaborocane formation and hydrolysis.

Conclusion

Dioxazaborocane protecting groups offer a robust and reliable method for the temporary masking of boronic acid functionality. Their ease of formation, stability to a range of reaction conditions, and facile cleavage under mild acidic conditions make them an attractive choice in complex organic synthesis. For researchers in drug development and materials science, the ability to predictably protect and deprotect boronic acids is invaluable for the construction of novel molecular architectures. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the successful implementation of dioxazaborocane protecting group strategies in the laboratory.

References

diethanolamine boronic esters introduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethanolamine Boronic Esters

Abstract

Diethanolamine (DEA) boronic esters have emerged as a pivotal class of organoboron compounds, particularly within pharmaceutical development and process chemistry. Their unique physicochemical properties, including high crystallinity, bench-top stability, and ease of handling, address many of the challenges associated with traditional boronic acids and their pinacol ester counterparts.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DEA boronic esters, with a focus on their role as superior intermediates in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers and drug development professionals with the practical knowledge to leverage these valuable reagents.

Introduction: The Rise of a Stable Boron Reagent

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4] However, the practical application of this reaction in large-scale pharmaceutical manufacturing is often hampered by the physical properties of the requisite organoboron reagents. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides and are often difficult to handle and purify due to their polar nature.[2][3] While pinacol boronic esters offer improved stability, they are frequently oily or amorphous solids, complicating isolation and purification, and their deprotection can be challenging.[2][5]

Diethanolamine boronic esters, also known as DABO boronates or 2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octanes, provide an elegant solution to these issues.[3] Formed by the condensation of a boronic acid with diethanolamine, these compounds feature a tetracoordinate boron center with a dative B-N bond, which imparts significant hydrolytic stability.[6] Furthermore, strong intermolecular N-H···O hydrogen bonding in the crystal lattice is responsible for their characteristic high degree of crystallinity.[7][8] These properties make DEA boronates easy to isolate, purify by crystallization, and store for extended periods without degradation, rendering them highly attractive for scalable and robust chemical processes.[2][3]

Physicochemical Properties and Comparative Analysis

The superior physical properties of DEA boronic esters are their defining advantage. Unlike many boronic acids and pinacol esters, DEA boronates are typically free-flowing, crystalline solids.[8][9] This facilitates accurate weighing, handling, and purification, which are critical parameters in process development. Their stability also contrasts with other boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which are designed for controlled, slow release under specific basic conditions for applications like iterative cross-coupling.[10][11]

G BoronicAcid BoronicAcid Stability Stability BoronicAcid->Stability Low (prone to boroxine formation) Crystallinity Crystallinity BoronicAcid->Crystallinity Variable / Often Low PinacolEster PinacolEster PinacolEster->Stability Moderate PinacolEster->Crystallinity Often Oily / Amorphous DEAEster DEAEster DEAEster->Stability High (Air & Moisture Stable) DEAEster->Crystallinity High Handling Handling DEAEster->Handling Excellent (Crystalline Solid) MIDAEster MIDAEster MIDAEster->Stability Very High (Requires Specific Deprotection) MIDAEster->Handling Excellent (Crystalline Solid) Reactivity Reactivity MIDAEster->Reactivity Masked (for Iterative Cross-Coupling)

Table 1: Comparative Properties of Boronic Acid Derivatives

Feature Boronic Acids Pinacol Esters (Bpin) Diethanolamine Esters (DABO) MIDA Esters
Boron Hybridization sp² sp² sp³ sp³
Typical Physical Form Solid, often amorphous Oily or low-melting solids Crystalline solids Crystalline solids
Stability Prone to dehydration/decomposition More stable than boronic acids High, bench-stable solids[3] Exceptionally stable, requires specific deprotection[10][12]
Purification Chromatography, recrystallization (can be difficult) Chromatography, distillation Simple crystallization[5] Chromatography, recrystallization[11]
Key Advantage High reactivity Good stability compromise Excellent physical properties, robust Orthogonal reactivity for iterative synthesis[12]

| Key Disadvantage | Poor stability and handling | Often non-crystalline, purification issues[5] | Requires hydrolysis step during reaction | Requires separate deprotection step |

Synthesis of Diethanolamine Boronic Esters

The preparation of DEA boronic esters is straightforward, robust, and highly scalable.[1][7] They can be readily synthesized from boronic acids or, more commonly, via transesterification from other boronic esters like pinacol esters.[7] A significant advantage is that the DEA ester often crystallizes directly from the reaction mixture, providing a simple and efficient isolation procedure.[13][14]

G cluster_0 cluster_1 ArylHalide Aryl/Heteroaryl Halide PinacolEster Pinacol Boronic Ester ArylHalide->PinacolEster Pd-catalyzed borylation BoronicAcid Boronic Acid DEAEster Crystalline DEA Boronic Ester BoronicAcid->DEAEster Esterification w/ DEA PinacolEster->DEAEster Transesterification w/ DEA ArylHalide2 Aryl/Heteroaryl Halide OnePot One-Pot Lithiation- Borylation-Transesterification ArylHalide2->OnePot DEAEster2 Crystalline DEA Boronic Ester OnePot->DEAEster2

Experimental Protocols

Protocol 1: Synthesis of DEA Boronic Ester from Pinacol Ester via Transesterification [14]

This procedure is adapted from the deprotection of alkylpinacolyl boronate esters.

  • Reaction Setup: Dissolve the starting pinacolyl boronic ester (1.0 eq) in a suitable solvent such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).

  • Addition of Diethanolamine: Add diethanolamine (1.1 to 1.2 eq) to the solution at room temperature.

  • Crystallization: A white precipitate of the DEA boronic ester typically forms within minutes. Stir the resulting slurry for approximately 30-60 minutes to ensure complete conversion.

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the filter cake with the reaction solvent (e.g., diethyl ether) to remove any residual impurities. Dry the solid product under vacuum to afford the pure DEA boronic ester.

Protocol 2: One-Pot Lithiation–Borylation–Transesterification [8][9]

This protocol was developed for the synthesis of an intermediate to the API AZD5718.

  • Lithiation: A solution of the aryl halide substrate in a solvent like 2-MeTHF is treated with a lithium base (e.g., LDA) at a controlled temperature (e.g., 0 °C) to perform a lithium-halogen exchange.

  • Borylation: The resulting aryllithium species is quenched by the addition of an electrophilic boron source, such as triisopropyl borate (B(Oi-Pr)₃).

  • Quench and Salt Formation: The reaction is quenched with an acid, such as pivalic acid. This step is crucial for controlling the subsequent isolation, as it forms a soluble lithium pivalate salt.[5][8]

  • Transesterification: Diethanolamine (DEA) is added directly to the crude reaction mixture.

  • Selective Crystallization: The desired DEA boronic ester crystallizes from the solution, while the lithium salts remain in the mother liquor. The product is isolated by filtration at an optimized temperature (e.g., 50 °C) to maximize yield and purity.[8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of DEA boronic esters is as stable, solid starting materials for Suzuki-Miyaura cross-coupling reactions.[5] Although they are stable as isolated solids, they readily hydrolyze in situ under the aqueous basic conditions of the coupling reaction to release the active boronic acid, which then participates in the catalytic cycle.[2] This "on-demand" release of the reactive species contributes to cleaner reaction profiles.

The use of a highly pure, crystalline boronic ester intermediate improves the robustness and quality of the subsequent coupling step, often allowing for lower catalyst loadings and simplifying the purification of the final active pharmaceutical ingredient (API).[5][9]

G DEAEster DEA Boronic Ester (Crystalline Solid) BoronicAcid R-B(OH)₂ (Active Species) DEAEster->BoronicAcid In-situ Hydrolysis (H₂O, Base) CatalyticCycle Suzuki-Miyaura Catalytic Cycle BoronicAcid->CatalyticCycle Product Ar-R (Coupled Product) CatalyticCycle->Product ArylHalide Ar-X ArylHalide->CatalyticCycle

Table 2: Process Improvement Data using DEA Boronic Ester for AZD5718 Intermediate [5][9]

ParameterOriginal Process (Pinacol Ester)Improved Process (DEA Ester)
Boron Reagent Oily toluene solution of pinacol esterCrystalline solid DEA ester (>99 wt%)
Pd Catalyst Loading 1 mol% Pd(dtbpf)Cl₂0.25 mol% Pd(dtbpf)Cl₂
Solvent System Toluene / H₂OH₂O only (organic co-solvent removed)
Workup 5 organic washes, acidification, filtration1 TBME wash, extraction, crystallization
Overall Yield (2 steps) 61%86%
Product Purity 77.9–87.6 wt% (amorphous solid)94.6–97.5 wt% (crystalline solid)
Cycle Time Reduction ->50%
Waste Reduction -19%

Conclusion

Diethanolamine boronic esters represent a significant advancement in the field of organoboron chemistry, offering a practical and scalable solution to the handling and stability issues of traditional boronic acids and pinacol esters. Their high crystallinity and stability make them ideal intermediates for pharmaceutical process development, particularly for Suzuki-Miyaura cross-coupling reactions.[1][8] The ability to isolate a high-purity boronic acid surrogate simplifies downstream processes, reduces waste, and enhances overall process efficiency and robustness, making DEA boronic esters a powerful tool for modern organic synthesis.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, is a member of the diethanolamine boronate (DABO) family of compounds. These molecules are notable for their stability compared to the corresponding boronic acids, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of their structure and purity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for their effective application.

This technical guide provides a detailed analysis of the predicted ¹H, ¹³C, and ¹¹B NMR spectra of this compound. Due to the limited availability of specific experimental spectra for this compound in published literature, this guide is based on established NMR principles and data from analogous structures. It serves as a comprehensive reference for the interpretation of the NMR spectra of this and related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹¹B NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (isopropyl)~ 0.8 - 1.2Septet~ 7
CH₃ (isopropyl)~ 0.9 - 1.1Doublet~ 7
O-CH₂~ 3.8 - 4.2Triplet~ 5-7
N-CH₂~ 2.8 - 3.2Triplet~ 5-7
NHBroad singlet

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
CH (isopropyl)~ 20 - 30
CH₃ (isopropyl)~ 15 - 25
O-CH₂~ 60 - 70
N-CH₂~ 50 - 60

Table 3: Predicted ¹¹B NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
¹¹B~ 5 - 15

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for compounds such as this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

¹¹B NMR Spectroscopy:

  • Spectrometer: 128 MHz or higher

  • Pulse Program: Standard single-pulse experiment with proton decoupling

  • Number of Scans: 128-256

  • Relaxation Delay: 0.5-1 second

  • Spectral Width: -50 to 100 ppm

  • Temperature: 298 K

  • Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm)

Visualizations

Molecular Structure

molecular_structure B B O1 O B->O1 O2 O B->O2 N N B->N C_iso_CH CH B->C_iso_CH C1 CH2 O1->C1 C3 CH2 N->C3 H_N H N->H_N C2 CH2 C1->C2 C2->N C4 CH2 C3->C4 C4->O2 C_iso_CH3_1 CH3 C_iso_CH->C_iso_CH3_1 C_iso_CH3_2 CH3 C_iso_CH->C_iso_CH3_2

Caption: Molecular structure of this compound.

NMR Analysis Workflow

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting compound This compound nmr_tube NMR Tube compound->nmr_tube solvent Deuterated Solvent solvent->nmr_tube nmr_spectrometer NMR Spectrometer nmr_tube->nmr_spectrometer h1_nmr ¹H NMR nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR nmr_spectrometer->c13_nmr b11_nmr ¹¹B NMR nmr_spectrometer->b11_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing b11_nmr->processing integration Integration processing->integration peak_picking Peak Picking processing->peak_picking interpretation Spectral Interpretation integration->interpretation peak_picking->interpretation structure_verification Structure Verification interpretation->structure_verification purity_assessment Purity Assessment interpretation->purity_assessment

Caption: A logical workflow for NMR spectral analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of DABO Boronates

This guide provides a detailed examination of the synthesis, stability, and reactivity of N-Aryl-2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, commonly known as DABO (diethanolamine) boronates. These compounds serve as highly stable and versatile surrogates for often-unstable boronic acids, particularly in palladium-catalyzed cross-coupling reactions, making them valuable reagents in organic synthesis and drug discovery.

Core Concepts: Stability and Handling

Boronic acids are fundamental building blocks in modern chemistry, yet many, especially heterocyclic derivatives, suffer from instability, leading to decomposition via protodeboronation, oxidation, or polymerization.[1][2] This complicates stoichiometry, reproducibility, and long-term storage.[1] DABO boronates address this challenge by forming air-stable, crystalline solids through the complexation of a boronic acid with diethanolamine (DEA).[1][3]

Key advantages of DABO boronates include:

  • Enhanced Stability: They can be stored for extended periods at room temperature, open to the air, with no noticeable degradation.[1][3][4]

  • Ease of Handling: Their solid, often crystalline nature allows for straightforward isolation, purification by filtration or recrystallization, and accurate weighing.[1]

  • Cost-Effectiveness: Diethanolamine is an inexpensive auxiliary compared to other stabilizing agents like N-methyliminodiacetic acid (MIDA) or potassium hydrogen fluoride (KHF₂).[1]

Synthesis of DABO Boronates

The preparation of DABO boronates is remarkably simple and efficient. It typically involves stirring the corresponding boronic acid with diethanolamine in a solvent like dichloromethane at room temperature. The resulting DABO boronate often precipitates from the solution and can be isolated in high purity by simple filtration.[1] This process avoids the need for chromatography, which is often required for other boronic esters like pinacolates.[1]

Diagram 1: General Synthesis of DABO Boronates.

Reactivity in Suzuki-Miyaura Cross-Coupling

DABO boronates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. A key feature of their reactivity is that they can be used directly without a separate hydrolysis step.[1][3][4] It is proposed that in the presence of water or a protic co-solvent, the DABO boronate undergoes in-situ hydrolysis to release the corresponding boronic acid, which then participates in the catalytic cycle.[1] This slow-release mechanism is advantageous when dealing with unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways.[2]

Reduced yields are often observed under strictly anhydrous conditions, supporting the hypothesis that the formation of the boronic acid or a boronate ester with the solvent is necessary for efficient transmetalation.[1]

Diagram 2: Proposed Mechanism for DABO Boronate in Suzuki-Miyaura Coupling.

Quantitative Data and Substrate Scope

The synthesis of DABO boronates is high-yielding across a range of electronically and sterically diverse aryl, heteroaryl, and vinyl boronic acids.[1]

Table 1: Synthesis of Representative DABO Boronates
Boronic Acid Yield (%)
Phenylboronic acid97
4-Cyanophenylboronic acid98
4-Methoxyphenylboronic acid98
2-Methoxyphenylboronic acid96
2-Furanylboronic acid99
3-Thienylboronic acid99
4-Pyridinylboronic acid99
2-Benzofuranylboronic acid99
(E)-Hex-1-enylboronic acid89
Data sourced from Reilly, M. & Rychnovsky, S. (2011).[1]

In cross-coupling reactions, DABO boronates react efficiently with a variety of aryl and vinyl halides and triflates. The conditions are generally mild, employing standard palladium catalysts and ligands.[1]

Table 2: Suzuki-Miyaura Cross-Coupling with Various DABO Boronates
DABO Boronate Coupling Partner Catalyst / Ligand Base Solvent Yield (%)
Phenyl4-BromoanisolePd(OAc)₂ / JohnPhosK₃PO₄Dioxane/H₂O98
Phenyl2,4,6-TriisopropylbromobenzenePd(OAc)₂ / JohnPhosK₃PO₄Dioxane/H₂O68
4-Cyanophenyl4-BromoanisolePd(OAc)₂ / JohnPhosK₃PO₄Dioxane/H₂O95
2-Furyl4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O85
4-Pyridyl3-BromothiophenePd₂(dba)₃ / XPhosK₃PO₄n-Butanol84
2-Benzofuranyl4-Bromo-N,N-dimethylanilinePd(OAc)₂ / PPh₃K₃PO₄THF/H₂O89
Data sourced from Reilly, M. & Rychnovsky, S. (2011).[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of DABO Boronates

  • To a flask open to the air, add the respective boronic acid (1.0 equiv).

  • Add dichloromethane as the solvent.

  • Add diethanolamine (1.0-1.1 equiv) to the suspension.

  • Stir the mixture at room temperature. The reaction progress is typically marked by the formation of a solid precipitate.

  • After stirring for approximately 20-30 minutes, collect the solid product by vacuum filtration.

  • To remove any excess diethanolamine, triturate the solid with a solvent in which the DABO boronate is poorly soluble, such as ethyl acetate, and filter again.

  • Dry the resulting white or off-white solid to yield the pure DABO boronate.

This protocol is adapted from the synthesis of 2-Benzofuranyl DABO boronate.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the DABO boronate (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., JohnPhos or XPhos, 4 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 3:1 ratio).

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor by TLC or GC/MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired biaryl product.

This protocol is a generalized representation based on optimization studies.[1]

Diagram 3: Experimental Workflow for Synthesis and Coupling.

Applications in Drug Discovery

The unique properties of boron, particularly the ability of boronic acids to form reversible covalent bonds with diols, have made boron-containing compounds valuable in medicinal chemistry.[5][6] They are used as enzyme inhibitors, with the FDA-approved drug Bortezomib being a prominent example. Boronic acids are also explored as probes for reactive oxygen species (ROS) and as agents targeting glycoproteins.[6]

The instability of many boronic acids can be a significant hurdle in drug development and synthesis. DABO boronates, along with other stable forms like MIDA boronates, provide a robust platform for the synthesis of complex molecules and drug candidates.[7][8] By providing a bench-stable, slow-release source of the active boronic acid, they facilitate more reliable and scalable synthetic routes to novel therapeutics.[1][2] The ability to handle these reagents in air without special precautions simplifies their integration into medicinal chemistry workflows.[1]

References

Navigating the Safety Landscape of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known safety and handling protocols for 2-Isopropyl-1,3,6,2-dioxazaborocane (CAS No. 119246-82-1), a key building block in medicinal chemistry and pharmaceutical development. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and provides guidance based on established best practices for handling analogous boronic ester compounds.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 119246-82-1
Molecular Formula C₇H₁₆BNO₂
Molecular Weight 157.02 g/mol

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning

Safe Handling and Storage Protocols

Given the identified hazards, stringent adherence to the following handling and storage protocols is mandatory to ensure personnel safety and maintain compound integrity.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate PPE. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Nitrile or Neoprene Gloves goggles Chemical Safety Goggles face_shield Face Shield (when splashing is possible) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->face_shield Wear Handling_Workflow cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification storage Store under inert atmosphere (Argon or Nitrogen) degas Degas solvents prior to use storage->degas setup Assemble oven-dried glassware under inert gas degas->setup addition Add reagents via syringe or cannula setup->addition reaction Maintain inert atmosphere throughout reaction addition->reaction quench Quench reaction carefully reaction->quench extraction Perform aqueous extraction quench->extraction purification Purify via chromatography or distillation extraction->purification Incompatibilities cluster_incompatible Incompatible Materials compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers Avoid contact strong_acids Strong Acids compound->strong_acids Avoid contact strong_bases Strong Bases compound->strong_bases Avoid contact water Water/Moisture (potential for hydrolysis) compound->water Avoid contact

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A key challenge in this reaction is the instability of many boronic acids, which can lead to decomposition and reduced yields. To address this, various protecting groups for boronic acids have been developed. Among these, 2-isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, serves as a stable, crystalline, and easily handleable precursor for the corresponding boronic acid.[1][2] These N-coordinated cyclic boronic esters, often referred to as DABO boronates, offer significant advantages in terms of stability and allow for the controlled release of the reactive boronic acid in situ.[1][3]

Functionally similar to the widely used N-methyliminodiacetic acid (MIDA) boronates, dioxazaborocanes provide a robust solution for challenging coupling reactions, particularly with unstable boronic acids.[4] Their use can lead to improved reaction outcomes and facilitate iterative cross-coupling strategies in complex molecule synthesis.[5]

Advantages of this compound in Suzuki Coupling

  • Enhanced Stability: Dioxazaborocanes are significantly more stable than their corresponding boronic acids, allowing for prolonged storage and easier handling.[1][6]

  • Crystalline Nature: These compounds are often crystalline solids, which facilitates accurate measurement and dispensing, a crucial factor in process development and scale-up.[1]

  • Controlled Release: The dioxazaborocane protecting group can be cleaved under specific reaction conditions to slowly release the boronic acid, minimizing its decomposition and side reactions.

  • Improved Yields: By mitigating the instability of the boronic acid, the use of dioxazaborocanes can lead to higher yields in Suzuki-Miyaura coupling reactions.[7]

  • Compatibility: They are compatible with a wide range of functional groups and reaction conditions, making them versatile reagents in organic synthesis.[5]

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The use of a dioxazaborocane requires an initial hydrolysis step to release the active boronic acid, which then enters the catalytic cycle.

General Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step requires activation of the boronic acid with a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-R'(L_n) OxAdd->Trans Transmetalation (R'-B(OH)₂ + Base) Trans->Pd0 Product R-R' Trans->Product Reductive Elimination Dioxazaborocane 2-Isopropyl-1,3,6,2- dioxazaborocane BoronicAcid Isopropylboronic Acid Dioxazaborocane->BoronicAcid Hydrolysis (Base, H₂O) BoronicAcid->OxAdd Enters Catalytic Cycle caption Suzuki-Miyaura catalytic cycle with dioxazaborocane.

Caption: Suzuki-Miyaura catalytic cycle with dioxazaborocane.

Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction using this compound involves the following steps:

Experimental_Workflow start Start reagents Combine Aryl Halide, Dioxazaborocane, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction to the Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura coupling reactions using dioxazaborocane derivatives.

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide

This protocol is adapted from the synthesis of a key intermediate for Lanabecestat, demonstrating the use of a diethanolamine boronic ester.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Ligand (if required, e.g., phosphine ligands, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF, with water as a co-solvent)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • In a separate vial, weigh the palladium catalyst and ligand (if used) and dissolve them in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Suzuki Coupling in an Aqueous Medium

This protocol is based on green chemistry principles for Suzuki-Miyaura couplings of MIDA boronates, which are analogous to dioxazaborocanes, using water as the primary solvent.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)

  • Ligand (if required)

  • Organic Base (e.g., Triethylamine, 3.0 equiv)

  • Water (as the sole solvent)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and water.

  • Add triethylamine to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction for completion. In some cases, gentle heating may be required to drive the reaction to completion.[4]

  • Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

  • Wash the isolated solid with water and dry under vacuum.

  • If the product is soluble, perform an extraction with an organic solvent.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura couplings using stable boronic acid precursors like MIDA boronates and dioxazaborocanes, which demonstrate the efficacy of this approach.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with MIDA Boronates in Water [4]

EntryAryl HalideMIDA BoronateCatalyst Loading (mol %)Yield (%)
14-BromobenzonitrileVinyl MIDA boronate292
24-ChloroacetophenonePhenyl MIDA boronate485
33-BromopyridineThiophene-2-MIDA boronate290
41-Bromo-4-methoxybenzenePhenyl MIDA boronate288
52-ChloronaphthalenePhenyl MIDA boronate478

Table 2: Suzuki Coupling of Cyclopropyl Dioxazaborocane with Various Aryl Bromides [7]

EntryAryl BromideCatalystLigandSolventYield (%)
14-BromotoluenePd(OAc)₂SPhosToluene/H₂O>95
24-BromoanisolePd₂(dba)₃SPhosToluene/H₂O>95
33-BromopyridinePd(OAc)₂SPhosToluene/H₂O85
41-Bromo-3,5-difluorobenzenePd(OAc)₂RuPhosToluene/H₂O92

Conclusion

This compound and related N-coordinated boronic esters are valuable reagents for the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and ability to act as slow-release reservoirs for unstable boronic acids make them particularly useful for challenging substrates and in the context of complex molecule synthesis. The protocols provided herein offer a starting point for researchers to employ these powerful building blocks in their synthetic endeavors, with the potential for high yields and simplified handling.

References

Application Notes and Protocols: Utilizing 2-Isopropyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Isopropyl-1,3,6,2-dioxazaborocane, a diethanolamine-protected boronic acid derivative (DABO boronate), in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a focus on aryl chlorides. This class of air-stable, crystalline solids offers significant advantages in terms of handling and stoichiometry control compared to traditional boronic acids.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the formation of carbon-carbon bonds between aryl or vinyl groups and aryl chlorides. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity presents a challenge that can be addressed with robust catalytic systems. Diethanolamine-protected boronates have emerged as effective coupling partners in these transformations.

The general transformation involves the reaction of an aryl chloride with an aryl- or vinyl-substituted this compound in the presence of a palladium catalyst, a suitable ligand, and a base. The diethanolamine protecting group is cleaved in situ under the reaction conditions to generate the active boronic acid species for the catalytic cycle.

Data Presentation: Reaction of Diethanolamine Boronates with Aryl Halides

While extensive data specifically for the coupling of this compound with a wide variety of substituted aryl chlorides is limited in the readily available literature, the general reactivity of diethanolamine boronates (DABO boronates) has been demonstrated with a range of aryl halides. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl DABO boronates with different aryl halides, providing an indication of the expected reactivity. It is important to note that reaction conditions may require optimization for specific aryl chloride substrates.

EntryAryl/Heteroaryl DABO BoronateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl-DABO4-ChloroacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018NR
2Phenyl-DABO4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018NR
32-Furyl-DABO4-BromoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄Dioxane/H₂O801285
43-Thienyl-DABO4-BromoacetophenonePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Dioxane/H₂O1001892
54-Pyridyl-DABO3-BromothiophenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄Dioxane/H₂O801275
6Benzofuran-2-yl-DABO4-IodoanisolePd(PPh₃)₄ (3)-K₂CO₃DME/H₂O801295
7Phenyl-DABO1-BromonaphthalenePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Dioxane/H₂O1001891

*NR: Not Reported in the reviewed literature for this specific combination under general conditions. Optimization is typically required for aryl chlorides.

Experimental Protocols

The following are detailed protocols for the synthesis of a 2-aryl-substituted-1,3,6,2-dioxazaborocane and its subsequent use in a Suzuki-Miyaura cross-coupling reaction with an aryl chloride.

Protocol 1: Synthesis of 2-Aryl-1,3,6,2-dioxazaborocane

This protocol describes the general procedure for the preparation of a diethanolamine-protected boronic acid.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous magnesium sulfate (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the arylboronic acid and the chosen solvent.

  • Stir the mixture at room temperature until the arylboronic acid is fully dissolved.

  • Add diethanolamine to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the product.

  • If precipitation is slow, the reaction can be stirred overnight.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold solvent.

  • Dry the product under vacuum to yield the pure 2-aryl-1,3,6,2-dioxazaborocane. In many cases, the product is of high purity and can be used without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride

This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (or other 2-aryl-1,3,6,2-dioxazaborocane) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating system

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, this compound, palladium catalyst, ligand, and base.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and degassed water via syringe. The addition of water is often crucial for the in situ hydrolysis of the dioxazaborocane to the active boronic acid.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

General Suzuki-Miyaura Reaction Scheme

G ArylCl Ar-Cl (Aryl Chloride) Product Ar-R (Biaryl Product) ArylCl->Product Boronate R-B(O₂N(CH₂CH₂)₂) (2-Aryl-1,3,6,2-dioxazaborocane) Boronate->Product Catalyst Pd(0) Catalyst Catalyst->Product Ligand Base Base (e.g., K₃PO₄) Base->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Chloride, Dioxazaborocane, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent and Water Inert->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Biaryl Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Factors Affecting Reaction Yield

G cluster_factors Influencing Factors Yield Reaction Yield Catalyst Catalyst/Ligand System Catalyst->Yield Base Base Strength & Solubility Base->Yield Solvent Solvent System Solvent->Yield Temperature Reaction Temperature Temperature->Yield Substrate Aryl Chloride Electronics & Sterics Substrate->Yield

Caption: Key factors influencing the yield of the Suzuki-Miyaura coupling.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. These reactions are integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. Organoboron reagents are key partners in these transformations due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.

Among the various organoboron species, 2-alkyl-1,3,6,2-dioxazaborocanes, also known as diethanolamine (DABO) boronates, have emerged as highly practical and stable surrogates for volatile and often unstable boronic acids. These crystalline, air-stable solids offer significant advantages in terms of handling, storage, and stoichiometry control. This document provides detailed application notes and protocols for the use of 2-Isopropyl-1,3,6,2-dioxazaborocane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Principle of the Reaction

This compound serves as a stable precursor to the corresponding isopropylboronic acid. In the presence of a base and a protic solvent, the dioxazaborocane hydrolyzes in situ to release the active boronic acid, which then participates in the palladium-catalyzed cross-coupling cycle. This slow-release mechanism can be advantageous in reactions involving unstable boronic acids. The overall transformation involves the coupling of an organic halide (or triflate) with the isopropyl group from the dioxazaborocane, facilitated by a palladium catalyst.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling of 2-alkyl-1,3,6,2

Application Notes and Protocols for 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, is a stable, crystalline solid that serves as a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development.[1][2] As a derivative of isopropylboronic acid, it offers advantages in handling and storage compared to the free boronic acid. Dioxazaborocanes, in general, are recognized for their role as protecting groups for boronic acids and as effective coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3] This stability and reactivity profile makes this compound a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 119246-82-1[2]
Molecular Formula C₇H₁₆BNO₂[2]
Molecular Weight 157.02 g/mol [2]
Appearance White powder/solid
Synonyms Isopropylboronic acid diethanolamine ester, 2-propan-2-yl-1,3,6,2-dioxazaborocane[2]

Applications in Drug Development

Boronic acids and their derivatives are crucial in medicinal chemistry due to their unique chemical properties that allow for the synthesis of complex molecules.[4][5] this compound plays a significant role in this area primarily through its application in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the construction of the carbon skeleton of many drug molecules.

The diethanolamine ester moiety in this compound renders the boronic acid stable and easy to handle, overcoming the challenges associated with the often-unstable free boronic acids.[1] In the presence of a suitable palladium catalyst and base, the dioxazaborocane can act as a nucleophilic partner, transferring the isopropyl group to an electrophilic coupling partner, typically an aryl or vinyl halide or triflate. This strategy is employed to introduce isopropyl groups into heterocyclic scaffolds, a common motif in many pharmaceutical agents.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from isopropylboronic acid and diethanolamine. The procedure is adapted from a general method for the preparation of dioxazaborocanes.

Materials:

  • Isopropylboronic acid

  • Diethanolamine

  • Toluene (or another suitable aprotic solvent like THF or Hexane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isopropylboronic acid (1.0 equivalent).

  • Solvent Addition: Add a suitable aprotic solvent such as toluene to dissolve or suspend the isopropylboronic acid.

  • Addition of Diethanolamine: To the stirring solution/suspension, add diethanolamine (1.0 to 1.1 equivalents) either neat or as a solution in the same solvent. The addition can be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Gentle heating may be applied to accelerate the reaction if necessary, in which case a reflux condenser should be used. Water is formed as a byproduct and can be removed azeotropically if the reaction is performed in toluene at reflux.

  • Work-up:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature if it was heated.

    • If a precipitate (the product) has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • If the product is soluble in the reaction mixture, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).

  • Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Expected Yield:

While a specific yield for this exact reaction is not detailed in the provided search results, similar preparations of dioxazaborocanes from boronic acids and diethanolamine are generally high-yielding.

Quantitative Data

Diagrams

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Isopropylboronic Acid Isopropylboronic Acid Mixing in Solvent Mixing in Solvent Isopropylboronic Acid->Mixing in Solvent Diethanolamine Diethanolamine Diethanolamine->Mixing in Solvent Reaction Reaction Mixing in Solvent->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Synthetic workflow for this compound.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dioxazaborocane This compound Catalyst Pd Catalyst Dioxazaborocane->Catalyst OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->Catalyst CoupledProduct Coupled Product (R-Isopropyl) Catalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base Base->Catalyst

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

References

Applications of DABO Boronates in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DABO (diethanolamineboronate) boronates have emerged as highly valuable reagents in pharmaceutical synthesis due to their enhanced stability and ease of handling compared to traditional boronic acids. These air- and moisture-stable crystalline solids serve as convenient surrogates for boronic acids in a variety of powerful C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Their use simplifies reaction setup, improves reproducibility, and is often more cost-effective, making them an attractive choice in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, quantitative data, and experimental protocols for the use of DABO boronates in pharmaceutical synthesis.

Application Notes

Key Advantages of DABO Boronates in Pharmaceutical Synthesis:
  • Enhanced Stability: Unlike many boronic acids which are prone to dehydration to form cyclic boroxines or protodeboronation, DABO boronates are generally stable, free-flowing crystalline solids.[1] This stability allows for accurate weighing and dispensing, leading to improved stoichiometric control and reaction reproducibility, a critical factor in pharmaceutical manufacturing. Heterocyclic DABO boronates, in particular, can be stored open to the air for months without noticeable decomposition.[1]

  • Ease of Handling: Their solid and stable nature makes them significantly easier and safer to handle and store compared to often less stable boronic acids.[1]

  • Operational Simplicity: The synthesis of DABO boronates is typically a straightforward and high-yielding process, often involving simply stirring the corresponding boronic acid with diethanolamine at room temperature.[1] This allows for their facile preparation from a wide range of commercially available or synthetically accessible boronic acids.

  • Direct Use in Cross-Coupling Reactions: DABO boronates can be used directly in Suzuki-Miyaura cross-coupling reactions without the need for a separate hydrolysis step to generate the active boronic acid.[1][2][3] The presence of a protic solvent like water is often sufficient to facilitate the in situ release of the boronic acid for efficient transmetalation.[1]

  • Cost-Effectiveness: Diethanolamine is an inexpensive and readily available starting material, making the preparation of DABO boronates an economically viable alternative to other boronic acid surrogates like MIDA boronates or pinacol esters.[1]

Applications in Pharmaceutical Synthesis:

The primary application of DABO boronates in pharmaceutical synthesis is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of pharmaceuticals.[4][5][6][7]

A notable example of the industrial application of DABO boronates is in the process development of Lanabecestat , an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which was investigated as a potential treatment for Alzheimer's disease.[2][8][9][10] The use of a diethanolamine boronic ester was selected for the key Suzuki coupling step due to its monomeric and crystalline nature, which allowed for more accurate assaying and charging compared to the corresponding boronic acid.

Beyond the synthesis of BACE1 inhibitors, the Suzuki-Miyaura reaction using DABO boronates can be applied to generate a wide array of biologically active molecules. For instance, the synthesis of 2-arylbenzofurans, a class of compounds with demonstrated potential as anti-Alzheimer's agents, can be readily achieved.[3][11] These compounds have been shown to exhibit multi-target activity, including inhibition of acetylcholinesterase, butyrylcholinesterase, and Aβ fibril formation.[3]

Furthermore, DABO boronates are not limited to Suzuki-Miyaura reactions. They have also been successfully employed in other important transformations, such as the copper-catalyzed conjugate allylation of α,β-unsaturated aldehydes, providing access to valuable synthetic intermediates.[12][13]

Quantitative Data

The following tables summarize quantitative data for the synthesis of various DABO boronates and their subsequent application in Suzuki-Miyaura cross-coupling reactions, demonstrating the efficiency and broad applicability of this methodology.

Table 1: Synthesis of Representative DABO Boronates
EntryBoronic AcidDABO Boronate ProductYield (%)
1Phenylboronic acidPhenyl DABO boronate95
24-Methoxyphenylboronic acid4-Methoxyphenyl DABO boronate98
34-Fluorophenylboronic acid4-Fluorophenyl DABO boronate96
42-Furylboronic acid2-Furyl DABO boronate99
53-Thienylboronic acid3-Thienyl DABO boronate97
62-Benzofuranylboronic acid2-Benzofuranyl DABO boronate99
7(E)-Hex-1-enylboronic acid(E)-Hex-1-enyl DABO boronate85

Data sourced from Reilly, M. K. & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions Using DABO Boronates
EntryDABO BoronateCoupling PartnerProductYield (%)
1Phenyl DABO boronate4-Bromoanisole4-Methoxybiphenyl95
24-Methoxyphenyl DABO boronate1-Bromonaphthalene1-(4-Methoxyphenyl)naphthalene92
32-Furyl DABO boronate4-Bromobenzonitrile4-(Furan-2-yl)benzonitrile88
43-Thienyl DABO boronate2-Bromopyridine2-(Thiophen-3-yl)pyridine75
52-Benzofuranyl DABO boronate4-Bromoacetophenone1-(4-(Benzofuran-2-yl)phenyl)ethan-1-one89
6(E)-Hex-1-enyl DABO boronate4-Bromobenzonitrile(E)-4-(Hex-1-en-1-yl)benzonitrile82

Data sourced from Reilly, M. K. & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl and Heteroaryl DABO Boronates

Materials:

  • Aryl or heteroaryl boronic acid (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To an open flask, add the boronic acid and dichloromethane.

  • Add diethanolamine to the stirring suspension.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a solid precipitate. Typically, the reaction is complete within 30 minutes to a few hours.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold dichloromethane to remove any unreacted diethanolamine.

  • Dry the solid under vacuum to afford the pure DABO boronate.

Example: Synthesis of 2-Benzofuranyl DABO boronate [1] To a suspension of 2-benzofuranylboronic acid (20.0 g, 123 mmol) in dichloromethane (200 mL) was added diethanolamine (14.3 mL, 148 mmol). The suspension was stirred for 20 minutes at room temperature. The resulting solid was collected by vacuum filtration and washed with ethyl acetate (60 mL) to provide 2-benzofuranyl DABO boronate as a white solid (28.2 g, 99% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using DABO Boronates

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • DABO boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., JohnPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide, DABO boronate, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Example: Synthesis of 1-(4-(Benzofuran-2-yl)phenyl)ethan-1-one [1] A mixture of 4-bromoacetophenone (199 mg, 1.0 mmol), 2-benzofuranyl DABO boronate (350 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), JohnPhos (12 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol) was placed in a reaction tube. The tube was evacuated and backfilled with argon. Toluene (4 mL) and water (1 mL) were added, and the mixture was heated to 100 °C for 12 hours. After cooling, the mixture was diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄. The solvent was evaporated, and the residue was purified by flash chromatography to give the product as a white solid (211 mg, 89% yield).

Visualizations

Experimental Workflow for DABO Boronate Synthesis and Suzuki-Miyaura Coupling

experimental_workflow cluster_synthesis DABO Boronate Synthesis cluster_coupling Suzuki-Miyaura Cross-Coupling boronic_acid Boronic Acid stir_synthesis Stir at RT boronic_acid->stir_synthesis dea Diethanolamine dea->stir_synthesis solvent_synthesis CH₂Cl₂ solvent_synthesis->stir_synthesis filtration_synthesis Vacuum Filtration stir_synthesis->filtration_synthesis dabo_boronate DABO Boronate filtration_synthesis->dabo_boronate dabo_boronate_input DABO Boronate dabo_boronate->dabo_boronate_input Used as stable reagent aryl_halide Aryl/Vinyl Halide reaction_mixture Reaction Mixture aryl_halide->reaction_mixture dabo_boronate_input->reaction_mixture catalyst Pd Catalyst & Ligand catalyst->reaction_mixture base Base (e.g., K₃PO₄) base->reaction_mixture solvent_coupling Solvent (e.g., Toluene/H₂O) solvent_coupling->reaction_mixture heating Heat (80-100 °C) reaction_mixture->heating workup Aqueous Workup heating->workup purification Purification workup->purification final_product Coupled Product (API/Intermediate) purification->final_product

Caption: Workflow for DABO boronate synthesis and its use in Suzuki-Miyaura coupling.

Signaling Pathway: Inhibition of Amyloid-β Production by a BACE1 Inhibitor

BACE1_pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_inhibition Therapeutic Intervention cluster_outcome Therapeutic Outcome APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 reduced_Ab Reduced Aβ Production gamma_secretase γ-secretase Ab Amyloid-β (Aβ) Peptide gamma_secretase->Ab C99->gamma_secretase Cleavage plaques Aβ Aggregation & Plaque Formation Ab->plaques neurotoxicity Neurotoxicity & Neuronal Death plaques->neurotoxicity BACE1_inhibitor BACE1 Inhibitor (e.g., Lanabecestat) BACE1_inhibitor->BACE1 Inhibits BACE1_inhibitor->reduced_Ab Leads to reduced_plaques Reduced Plaque Formation reduced_Ab->reduced_plaques neuroprotection Potential Neuroprotection reduced_plaques->neuroprotection

Caption: BACE1 inhibition in the amyloidogenic pathway for Alzheimer's disease.

References

Application Notes and Protocols for the Slow Release of Boronic Acid from Dioxazaborocane Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxazaborocanes are a class of heterocyclic compounds that serve as stable prodrugs for boronic acids. Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and therapeutic agents. However, the inherent instability of some boronic acids can limit their therapeutic application. Dioxazaborocanes address this limitation by protecting the boronic acid moiety, allowing for its slow and controlled release under physiological conditions. This controlled release is primarily governed by the hydrolysis of the dioxazaborocane ring. The rate of this hydrolysis can be finely tuned by modifying the substituents on both the boronic acid and the diethanolamine backbone, making dioxazaborocanes a versatile platform for drug delivery.[1][2]

These application notes provide a comprehensive overview of the synthesis, characterization, and kinetic analysis of dioxazaborocanes for the controlled release of boronic acids. Detailed experimental protocols for these procedures are provided to facilitate their implementation in a research setting.

Data Presentation

The stability and release kinetics of boronic acids from dioxazaborocanes are highly dependent on their chemical structure. The following tables summarize key quantitative data related to the stability and hydrolysis rates of various dioxazaborocane derivatives.

Dioxazaborocane DerivativeAssociation Constant (K) in Aqueous Solution (pH 7.4)Hydrolysis CharacteristicsReference
Substituted 2-phenyl/pyridyl DOABs10⁰ to 10³ M⁻¹The highest stability is achieved when the pKa values of the diethanolamine and boronic acid are closely matched.[1]
Sterically hindered DOABsNot specifiedHydrolysis kinetics can be controlled over a range of five orders of magnitude based on the substituent's steric effect.[1]
Highly stable DOABNot specifiedQuasi-static stability with only 1% cleavage in the first hour, followed by a week-long cleavage period to reach equilibrium.[1]

Table 1: Stability and Hydrolysis Characteristics of Dioxazaborocane Derivatives.

Analytical MethodKey Parameters and ObservationsReference
¹¹B NMR SpectroscopyCan be used to monitor the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester in the dioxazaborocane structure.[3]
Quantitative ¹H NMR (qNMR)Allows for the determination of relative concentrations of the dioxazaborocane and the released boronic acid over time to establish reaction kinetics.[4][5]
High-Performance Liquid Chromatography (HPLC)Enables the separation and quantification of the dioxazaborocane prodrug and the released boronic acid, allowing for the determination of hydrolysis rates.[6][7][8]

Table 2: Analytical Techniques for Characterizing Dioxazaborocane Hydrolysis.

Experimental Protocols

The following are detailed protocols for the synthesis of dioxazaborocanes and the subsequent analysis of their hydrolysis kinetics to determine the rate of boronic acid release.

Protocol 1: Synthesis of Dioxazaborocanes

This protocol describes a general method for the synthesis of dioxazaborocanes through the condensation of a boronic acid with a diethanolamine derivative.

Materials:

  • Aryl or alkyl boronic acid

  • Diethanolamine or N-substituted diethanolamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve the boronic acid (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add the diethanolamine derivative (1.0 equivalent) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the dioxazaborocane is often indicated by the precipitation of a solid.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Dry the purified dioxazaborocane product under vacuum.

  • Characterize the product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm its identity and purity.

Protocol 2: Kinetic Analysis of Dioxazaborocane Hydrolysis by Quantitative ¹H NMR (qNMR)

This protocol outlines the use of quantitative ¹H NMR to monitor the slow release of boronic acid from a dioxazaborocane in an aqueous buffer solution.

Materials:

  • Dioxazaborocane derivative

  • Phosphate-buffered saline (PBS) prepared in D₂O (pH 7.4)

  • Internal standard (e.g., maleic acid, known concentration)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the dioxazaborocane derivative in a suitable deuterated solvent (e.g., DMSO-d₆) if it is not directly soluble in the aqueous buffer.

  • Prepare a stock solution of the internal standard in D₂O.

  • In an NMR tube, combine a known volume of the PBS/D₂O buffer and the internal standard stock solution.

  • Initiate the hydrolysis reaction by adding a known volume of the dioxazaborocane stock solution to the NMR tube, bringing the final concentration to the desired level (e.g., 1-10 mM).

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire ¹H NMR spectra at regular time intervals over the desired reaction period. The time intervals should be chosen based on the expected rate of hydrolysis.

  • For each spectrum, integrate the signals corresponding to a characteristic proton on the dioxazaborocane and a characteristic proton on the released boronic acid, as well as the signal from the internal standard.

  • Calculate the concentration of the dioxazaborocane and the released boronic acid at each time point by comparing their integral values to that of the internal standard of known concentration.

  • Plot the concentration of the dioxazaborocane versus time to determine the hydrolysis rate. The data can be fitted to an appropriate kinetic model (e.g., first-order decay) to calculate the rate constant (k) and the half-life (t₁/₂) of the dioxazaborocane.

Protocol 3: Kinetic Analysis of Dioxazaborocane Hydrolysis by HPLC

This protocol provides a method for studying the hydrolysis kinetics of dioxazaborocanes using High-Performance Liquid Chromatography.

Materials:

  • Dioxazaborocane derivative

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted autosampler and column compartment

Procedure:

  • Prepare a stock solution of the dioxazaborocane derivative in a suitable solvent (e.g., acetonitrile).

  • Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Develop an HPLC method that provides good separation between the dioxazaborocane and the corresponding boronic acid. This will likely involve a gradient elution.

  • Prepare a reaction mixture by adding a small volume of the dioxazaborocane stock solution to the pre-warmed phosphate buffer (37 °C) to achieve the desired final concentration.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the hydrolysis by diluting it in a cold mobile phase or a suitable organic solvent.

  • Inject the quenched samples onto the HPLC system.

  • Monitor the elution of the dioxazaborocane and the boronic acid using a UV detector at a wavelength where both compounds have significant absorbance.

  • Generate a calibration curve for both the dioxazaborocane and the boronic acid to quantify their concentrations in the reaction samples.

  • Plot the concentration of the dioxazaborocane as a function of time to determine the rate of hydrolysis, the rate constant (k), and the half-life (t₁/₂).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Hydrolysis_Mechanism Dioxazaborocane Dioxazaborocane (Prodrug) TransitionState Tetrahedral Intermediate Dioxazaborocane->TransitionState Hydrolysis Products Boronic Acid (Active Drug) + Diethanolamine TransitionState->Products Ring Opening Water H₂O Water->TransitionState

Caption: Mechanism of dioxazaborocane hydrolysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Kinetic Analysis BoronicAcid Boronic Acid Condensation Condensation Reaction BoronicAcid->Condensation Diethanolamine Diethanolamine Derivative Diethanolamine->Condensation Dioxazaborocane Dioxazaborocane Prodrug Condensation->Dioxazaborocane Hydrolysis Hydrolysis in Buffer (pH 7.4) Dioxazaborocane->Hydrolysis Monitoring Time-course Monitoring (NMR or HPLC) Hydrolysis->Monitoring DataAnalysis Data Analysis Monitoring->DataAnalysis Kinetics Determine Release Kinetics (k, t₁/₂) DataAnalysis->Kinetics

Caption: Experimental workflow for synthesis and analysis.

Logical_Relationship Structure Dioxazaborocane Structure Substituents Substituents on: - Boronic Acid - Diethanolamine Structure->Substituents Stability Chemical Stability (Association Constant) Substituents->Stability ReleaseRate Boronic Acid Release Rate (k) Stability->ReleaseRate

Caption: Factors influencing the release rate.

References

Application Notes and Protocols: One-Pot Synthesis Utilizing 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane is a versatile organoboron compound that serves as a stable and efficient precursor for the in-situ generation of isopropylboronic acid. Its application in one-pot synthesis, particularly in tandem with cross-coupling reactions, offers a streamlined approach to complex molecule synthesis by minimizing intermediate isolation steps, thereby saving time and resources. These application notes provide an overview of its use, detailed experimental protocols, and data for its application in one-pot borylation and subsequent cross-coupling reactions. This methodology is particularly relevant for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Core Applications

The primary application of this compound in a one-pot setting is the Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction. This two-step, one-pot sequence allows for the efficient coupling of two distinct aryl or heteroaryl halides. The dioxazaborocane serves as the boron source in the initial borylation step, converting an aryl halide into a boronate ester intermediate, which is then immediately used in the subsequent Suzuki coupling with a second aryl halide without the need for purification.

Reaction Workflow

The general workflow for a one-pot borylation/Suzuki cross-coupling reaction using this compound is depicted below. The process begins with the palladium-catalyzed borylation of the first aryl halide, followed by the addition of the second aryl halide and a base to facilitate the Suzuki coupling.

One_Pot_Synthesis cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling ArylHalide1 Aryl Halide 1 BoronateEster Aryl Boronate Ester (Intermediate) ArylHalide1->BoronateEster Borylation Dioxazaborocane This compound Dioxazaborocane->BoronateEster Pd_Catalyst1 Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst1->BoronateEster Base1 Base (e.g., KOAc) Base1->BoronateEster Solvent1 Solvent (e.g., Dioxane) Solvent1->BoronateEster ArylHalide2 Aryl Halide 2 FinalProduct Biaryl Product BoronateEster->FinalProduct Coupling ArylHalide2->FinalProduct Base2 Aqueous Base (e.g., Na2CO3) Base2->FinalProduct Catalytic_Cycles cluster_borylation Miyaura Borylation Cycle cluster_suzuki Suzuki Coupling Cycle Pd0 Pd(0)L_n OxAdd1 Oxidative Addition Pd0->OxAdd1 Ar¹-X Ar1PdL2X Ar¹-Pd(II)L_n-X OxAdd1->Ar1PdL2X Transmetal1 Transmetalation Ar1PdL2X->Transmetal1 Dioxazaborocane, Base Ar1PdL2B Ar¹-Pd(II)L_n-B(OR)₂ Transmetal1->Ar1PdL2B RedElim1 Reductive Elimination Ar1PdL2B->RedElim1 RedElim1->Pd0 Recycles Ar1B Ar¹-B(OR)₂ RedElim1->Ar1B Transmetal2 Transmetalation Ar1B->Transmetal2 Pd0_2 Pd(0)L_n OxAdd2 Oxidative Addition Pd0_2->OxAdd2 Ar²-X Ar2PdL2X Ar²-Pd(II)L_n-X OxAdd2->Ar2PdL2X Ar2PdL2X->Transmetal2 Ar¹-B(OR)₂, Base Ar1PdL2Ar2 Ar¹-Pd(II)L_n-Ar² Transmetal2->Ar1PdL2Ar2 RedElim2 Reductive Elimination Ar1PdL2Ar2->RedElim2 RedElim2->Pd0_2 Recycles Product Ar¹-Ar² RedElim2->Product

Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-Isopropyl-1,3,6,2-dioxazaborocane as the boron source. This class of N-coordinated cyclic boronic esters, also known as MIDA boronates, offers significant advantages in large-scale synthesis due to its stability, crystallinity, and ease of handling compared to traditional boronic acids.

Advantages of this compound in Scale-Up

In the context of large-scale pharmaceutical and chemical manufacturing, consistency, and control are paramount. This compound esters present several key benefits for the scale-up of Suzuki reactions:

  • Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation, MIDA boronates exhibit increased shelf-life and stability under basic reaction conditions.[1]

  • Crystalline and Monomeric Nature: These boronic esters are typically crystalline solids. This property allows for accurate weighing and charging, which is critical for maintaining stoichiometry in large-scale reactions, a factor that can be challenging with often amorphous and non-stoichiometric boronic acids.[2]

  • Controlled Release: MIDA boronates are considered "masked" boronic acids.[1] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, they are presumed to slowly hydrolyze to release the corresponding boronic acid in situ. This controlled release can help to maintain a low concentration of the active boron species, potentially minimizing side reactions.

  • Improved Process Control: The ability to accurately assay and charge the boronic ester partner contributes to a more robust and reproducible manufacturing process.[2] This enhanced control reduces the risk of batch failures and ensures consistent product quality.

Experimental Protocols

The following protocols are generalized from successful large-scale Suzuki-Miyaura couplings reported in the literature. They should be adapted and optimized for specific substrates and equipment.

General Workflow for a Scaled-Up Suzuki Reaction

The following diagram outlines the typical workflow for a kilogram-scale Suzuki reaction employing a this compound derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Charge Aryl Halide and Solvent to Reactor B Add this compound A->B C Inert Atmosphere (e.g., Nitrogen Purge) B->C D Add Aqueous Base Solution (e.g., K3PO4, K2CO3) C->D E Heat to Reaction Temperature (e.g., 60-100 °C) D->E F Add Palladium Catalyst Solution (e.g., Pd(OAc)2/Ligand) E->F G Monitor Reaction Progress (e.g., HPLC) F->G H Cool Reaction Mixture G->H I Phase Separation (Aqueous/Organic) H->I J Organic Layer Washes I->J K Solvent Swap/Distillation J->K L Crystallization K->L M Filtration and Drying L->M N Product Isolation M->N O Analysis (e.g., NMR, LC-MS, Purity) N->O

Caption: Generalized workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Detailed Protocol for a 100 kg Scale Suzuki Reaction

This protocol is adapted from the manufacturing process of Lanabecestat and demonstrates the successful application of a diethanolamine boronic ester (a type of dioxazaborocane) on an industrial scale.[2][3]

Materials:

  • Aryl Bromide (Substrate 1)

  • 2-(5-(Prop-1-ynyl)pyridin-3-yl)-1,3,6,2-dioxazaborocane (Substrate 2)[2]

  • Pd(AmPhos)₂Cl₂ (Palladium Catalyst)

  • Potassium Phosphate (K₃PO₄)

  • Ethanol (Solvent)

  • Water (Co-solvent)

  • Toluene (for work-up)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging:

    • Charge the aryl bromide to the reactor.

    • Add the 2-(5-(Prop-1-ynyl)pyridin-3-yl)-1,3,6,2-dioxazaborocane.

    • Charge ethanol as the reaction solvent.

  • Base Addition:

    • Prepare a solution of potassium phosphate in water.

    • Add the aqueous base solution to the reactor with agitation.

  • Heating and Catalyst Addition:

    • Heat the reaction mixture to the target temperature (e.g., 80 °C).

    • Prepare a solution of the Pd(AmPhos)₂Cl₂ catalyst in a suitable solvent.

    • Once the reaction mixture is at temperature, add the catalyst solution.

  • Reaction Monitoring:

    • Maintain the reaction at temperature and monitor its progress by a suitable analytical method (e.g., HPLC) until completion.

  • Work-up:

    • Cool the reaction mixture.

    • Add toluene and water to perform a phase separation.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water.

  • Solvent Exchange and Crystallization:

    • Distill off the ethanol and toluene, replacing with a suitable crystallization solvent.

    • Induce crystallization by cooling and/or adding an anti-solvent.

  • Isolation:

    • Filter the crystalline product.

    • Wash the filter cake with a suitable solvent.

    • Dry the product under vacuum to a constant weight.

Data Presentation

The following tables summarize key quantitative data from scaled-up Suzuki reactions, highlighting the impact of catalyst choice and loading on process efficiency.

Table 1: Catalyst Loading and Palladium Levels in Lanabecestat Synthesis[2][3]
ProcessCatalystCatalyst Loading (mol%)Theoretical Max. Pd (ppm)Actual Pd in Product (ppm)
Process BNa₂PdCl₄0.40936204
Process B with ScavengerNa₂PdCl₄0.4093640
Process CPd(AmPhos)₂Cl₂0.15351166
Process C with DEAPd(AmPhos)₂Cl₂0.1535136

DEA (diethanolamine) is liberated from the boronic ester during the reaction.

Table 2: Scale-Up of an Asymmetric Suzuki-Miyaura Coupling[4][5]
Scale (Aryl Chloride)Catalyst Loading (mol% [Rh(C₂H₄)Cl]₂)Yield (%)Enantiomeric Excess (ee, %)
1 g0.25>9598
4 g0.25>9598
8 g0.25>9598
100 g0.259098

Key Considerations for Scale-Up

  • Heat Transfer: Suzuki reactions are often exothermic. Careful control of reagent addition rates and efficient reactor cooling are crucial to maintain the desired reaction temperature and prevent catalyst degradation.[4][5]

  • Mixing: Efficient agitation is necessary to ensure good mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst/reagents).

  • Catalyst Selection and Loading: Reducing catalyst loading is economically and environmentally beneficial. High-throughput screening can be employed to identify the most active and robust catalyst for a specific transformation.[2] Lowering catalyst loading also simplifies product purification by reducing residual metal content.[6]

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. The choice of work-up conditions, including the use of scavengers or the inherent scavenging properties of reaction components like diethanolamine, is critical for achieving acceptable palladium levels.[2][3][6]

Conclusion

The use of this compound and its derivatives offers a robust and reliable strategy for the scale-up of Suzuki-Miyaura cross-coupling reactions. Their stability, crystallinity, and ease of handling translate to improved process control and reproducibility, making them highly attractive for industrial applications. Careful consideration of reaction parameters, particularly thermal management and catalyst optimization, is key to the successful implementation of this methodology on a large scale.

References

Application Notes and Protocols: Diethanolamine Boronic Esters in Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility can be hampered by inherent instability, often leading to challenges in purification, characterization, and storage due to the formation of trimeric boroxines.[2][3] To circumvent these issues, boronic acids are frequently protected as boronic esters. While pinacol esters are widely used, they can be oily and their deprotection sometimes requires harsh conditions.[4][5]

Diethanolamine (DEA) boronic esters have emerged as a superior alternative, offering a robust and versatile protecting group strategy for boronic acids. These compounds are typically stable, crystalline, and easily handled solids, which simplifies their purification and storage.[2][6] The formation of a bicyclic chelate, featuring a dative bond between the nitrogen and boron atoms, imparts enhanced hydrolytic stability compared to other boronic esters.[7]

This application note provides detailed protocols for the formation and deprotection of diethanolamine boronic esters and showcases their application in the synthesis of complex molecules, such as in the large-scale production of active pharmaceutical ingredients (APIs).[6]

Key Advantages of Diethanolamine Boronic Esters

  • Enhanced Stability: Air- and water-stable crystalline solids that can be stored for extended periods without degradation.[2][8]

  • Ease of Handling: Crystalline nature facilitates isolation, purification by simple filtration, and accurate weighing.[6][9]

  • Mild Deprotection: Removal of the protecting group is achieved under mild acidic conditions, tolerating a wide variety of functional groups.[10]

  • Process Efficiency: In drug development, using crystalline DEA esters can lead to more robust and simpler processes, improving the quality of intermediates and reducing waste.[1][6]

Data Presentation

Table 1: Formation of Diethanolamine (DEA) Boronic Esters from Pinacolyl Boronic Esters

This table summarizes the yields for the transesterification of various pinacolyl boronic esters to their corresponding diethanolamine boronic esters. The reaction is typically rapid (<30 minutes) and the product precipitates from the reaction mixture, allowing for simple isolation by filtration.[9][10]

EntrySubstrate (Pinacolyl Boronic Ester)Product (DEA Boronic Ester)Yield (%)
1Alkyl Ester80
2Aryl Ester85
3Alkyl Amide92
4Aryl Amide95
5Ketone80
6Nitrile76
7Hindered Alkyl97

(Data sourced from literature reports, primarily from the work of Santos and co-workers)[9][10]

Table 2: Deprotection of Diethanolamine (DEA) Boronic Esters to Boronic Acids

This table presents the yields for the hydrolysis of diethanolamine boronic esters to the corresponding free boronic acids using mild acidic conditions (0.1 M HCl).[9][10] For substrates where the resulting boronic acid is unstable, an in-situ trapping method with pinacol can be employed to regenerate the pinacolyl boronic ester in high yield.[10]

EntrySubstrate (DEA Boronic Ester)Product (Boronic Acid)Yield (%)
1from Alkyl Ester95
2from Aryl Ester90
3from Alkyl Amide98
4from Aryl Amide69
5from Ketone82 (as pinacol ester)
6from Nitrile31
7from Hindered Alkyl89 (as pinacol ester)

(Data sourced from literature reports, primarily from the work of Santos and co-workers)[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethanolamine-Protected Boronic Esters

This protocol describes the transesterification of a pinacolyl boronic ester to a diethanolamine boronic ester.[10]

Materials:

  • Pinacolyl boronic ester (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the pinacolyl boronic ester (1.7 mmol) in anhydrous diethyl ether.

  • Add diethanolamine (1.9 mmol, 0.199 g) to the solution at room temperature with stirring.

  • Observe the formation of a white precipitate within a few minutes.

  • Continue stirring for approximately 30 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the precipitate.

  • Wash the filtered solid with cold diethyl ether.

  • Dry the solid under vacuum to afford the desired diethanolamine boronic ester.

Protocol 2: General Procedure for the Deprotection of Diethanolamine Boronic Esters

This protocol details the hydrolysis of a DEA-protected boronic ester to the free boronic acid.[10]

Materials:

  • Diethanolamine boronic ester (1.0 equiv)

  • 0.1 M Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Suspend the diethanolamine boronic ester (1.1 mmol) in diethyl ether.

  • Add 0.1 M HCl to the suspension and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 20 minutes.

  • Once complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the analytically pure boronic acid.

Mandatory Visualizations

Diagram 1: Protecting Group Strategy Workflow

This diagram illustrates the general workflow for the protection of a boronic acid as a diethanolamine boronic ester and its subsequent deprotection.

G cluster_start Starting Material cluster_protected Protected State cluster_end Deprotected BoronicAcid R-B(OH)₂ (Boronic Acid) DEA_Ester R-B(dea) (Diethanolamine Ester) Crystalline Solid BoronicAcid->DEA_Ester   Diethanolamine,   Solvent PinacolEster R-B(pin) (Pinacol Ester) PinacolEster->DEA_Ester Transesterification + Diethanolamine FinalBoronicAcid R-B(OH)₂ (Regenerated Boronic Acid) DEA_Ester->FinalBoronicAcid Mild Acidic Hydrolysis (e.g., 0.1M HCl) G cluster_reagents Reagents & Intermediates cluster_process Process Steps cluster_output Output Aryl_Halide Aryl Halide (THP-protected) Step1 One-Pot Lithiation, Borylation & Transesterification Aryl_Halide->Step1 1. n-BuLi 2. B(OiPr)₃ 3. Diethanolamine Bpin Pinacol Boronic Ester (Oily) DEA_Ester Crystalline DEA Boronic Ester Step2 Isolation & Purification (Crystallization) DEA_Ester->Step2 Coupling_Partner Suzuki Coupling Partner Step3 Optimized Suzuki-Miyaura Coupling Coupling_Partner->Step3 Step1->Bpin Avoided Intermediate Step1->DEA_Ester Direct Formation Step2->Step3 High Quality Input Final_Product AZD5718 Intermediate (High Purity) Step3->Final_Product Simplified Workup

References

Application Notes and Protocols for the Cross-Coupling of Heteroaromatics with 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. While traditional boronic acids are widely used, their stability and handling can be challenging, especially with complex heterocyclic moieties. 2-Isopropyl-1,3,6,2-dioxazaborocane, a member of the N-methyliminodiacetic acid (MIDA) boronate family, offers a robust and stable alternative. These crystalline, air-stable solids serve as protected forms of boronic acids, allowing for a "slow release" of the active boronic acid under specific reaction conditions. This property minimizes common side reactions like protodeboronation and homocoupling, leading to cleaner reactions and higher yields, particularly in the synthesis of complex molecules.[1][2]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of various heteroaromatic halides with this compound.

Advantages of this compound in Heteroaromatic Cross-Coupling

  • Enhanced Stability: As a class of N-coordinated cyclic boronic esters, dioxazaborocanes like the 2-isopropyl derivative exhibit exceptional stability to air and moisture, allowing for easy handling and long-term storage.[3]

  • High Purity: These compounds are typically crystalline solids, which facilitates their purification by recrystallization, ensuring high purity of the starting material.[3]

  • Controlled Release: The MIDA ligand protects the boronic acid, which is released slowly under the reaction conditions, typically in the presence of a mild aqueous base. This controlled release maintains a low concentration of the reactive boronic acid, suppressing undesired side reactions.[1]

  • Broad Applicability: this compound and related MIDA boronates are compatible with a wide range of functional groups and have been successfully employed in the synthesis of complex natural products and pharmaceutical intermediates.[2][4]

Data Presentation: Reaction Scope and Conditions

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of heteroaromatic bromides.

Heteroaryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101292
2-BromopyrimidinePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O902478
5-BromopyrimidinePdCl₂(dppf) (2)-K₂CO₃Acetonitrile/H₂O801688
2-BromothiophenePd(OAc)₂ (1)RuPhos (2)K₃PO₄n-Butanol1001095
3-BromofuranPd₂(dba)₃ (1.5)SPhos (3)CsFTHF702081

Note: Yields are for the isolated product. Catalyst and ligand selection are crucial for optimal results and may require screening for specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the cross-coupling of a heteroaryl bromide with this compound.

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃, CsF)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME, Acetonitrile, THF, n-Butanol)

  • Degassed water

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the heteroaryl bromide, this compound, palladium catalyst, and phosphine ligand (if applicable).

  • Add the anhydrous, degassed solvent, followed by the base and degassed water.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol for the Synthesis of 2-(Pyridin-3-yl)thiazole

This example details the coupling of 2-bromothiazole with 3-pyridyl-MIDA boronate.

Materials:

  • 2-Bromothiazole (164 mg, 1.0 mmol)

  • 3-Pyridyl-N-methyliminodiacetic acid boronate (276 mg, 1.2 mmol)

  • Pd₂(dba)₃ (13.8 mg, 0.015 mmol, 1.5 mol%)

  • XPhos (28.6 mg, 0.06 mmol, 6 mol%)

  • Cs₂CO₃ (652 mg, 2.0 mmol)

  • Anhydrous, degassed dioxane (5 mL)

Procedure:

  • In a glovebox, a dried Schlenk tube was charged with Pd₂(dba)₃ (13.8 mg), XPhos (28.6 mg), and Cs₂CO₃ (652 mg).

  • 2-Bromothiazole (164 mg) and 3-pyridyl-N-methyliminodiacetic acid boronate (276 mg) were added to the Schlenk tube.

  • The tube was sealed, removed from the glovebox, and anhydrous, degassed dioxane (5 mL) was added via syringe.

  • The reaction mixture was heated to 110 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate was washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed in vacuo.

  • The residue was purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(pyridin-3-yl)thiazole.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Heteroaryl Halide This compound Catalyst & Ligand Base solvent Add Degassed Solvent & Water reagents->solvent heating Heat & Stir (Inert Atmosphere) solvent->heating extraction Aqueous Workup: Dilute, Wash, Dry heating->extraction purification Purification: Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n pd2_halide R_het-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R_het-Pd(II)L_n-R_iso pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R_het-R_iso pd2_boronate->product reagents R_het-X + (iso)R-B(MIDA) base Base, H₂O

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 2-Isopropyl-1,3,6,2-dioxazaborocane and similar stable boronic acid surrogates like MIDA boronates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Suzuki coupling?

A1: this compound, also known as a DABO (diethanolamine) boronate, is a stable, crystalline boronic ester.[1][2] It serves as a protected form of the often unstable isopropylboronic acid. In the presence of a base, it undergoes slow hydrolysis to release the active boronic acid into the reaction mixture. This "slow-release" strategy minimizes the concentration of the free boronic acid at any given time, thereby reducing common side reactions like protodeboronation and homocoupling, which can be significant issues with unstable boronic acids.[3][4] This approach often leads to higher and more reproducible yields, especially with challenging substrates.[5]

Q2: What are the main advantages of using a dioxazaborocane over a standard boronic acid?

A2: The primary advantages include:

  • Enhanced Stability: Dioxazaborocanes and similar MIDA boronates are generally bench-stable, air-stable solids that can be stored for extended periods without degradation.[3] This contrasts with many boronic acids, which can be prone to decomposition.[3]

  • Improved Handling and Accuracy: As they are often crystalline solids, dioxazaborocanes can be weighed and charged with greater accuracy than boronic acids, which can be amorphous or hydrated to varying degrees.[1][2]

  • Suppression of Side Reactions: The slow-release mechanism mitigates the degradation of the active boronic acid, leading to cleaner reactions and higher yields.[4][5]

  • Compatibility: They are compatible with a wide range of functional groups and can be purified via chromatography.[3][6]

Q3: How is the this compound activated in the reaction?

A3: The dioxazaborocane is activated by hydrolysis under basic conditions to release the corresponding boronic acid.[1][6] The choice of base can control the rate of this release; strong bases like aqueous NaOH can lead to rapid hydrolysis, while milder bases like K₃PO₄ or NaHCO₃ can facilitate a slower, more controlled release, which is often desirable for the cross-coupling reaction.[3][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling reaction.

Q4: My reaction yield is low or non-existent. What are the first things I should check?

A4: When troubleshooting low yields, systematically check the following:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[7] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents were thoroughly degassed.[7]

  • Reagent Quality:

    • Aryl Halide: Confirm the purity and reactivity of your coupling partner. The general reactivity trend is I > Br > OTf >> Cl.[7] Aryl chlorides are more challenging and often require more active catalysts and specialized ligands.[5][7]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[7] Using fresh, high-quality catalyst and ligand is crucial.

    • Base and Solvent: Ensure you are using a high-purity base and anhydrous, degassed solvents.[7]

  • Reaction Temperature: Some Suzuki couplings require elevated temperatures (e.g., 60-100 °C) to proceed efficiently, especially for less reactive substrates like aryl chlorides.[5][8]

Q5: I suspect incomplete hydrolysis of the dioxazaborocane is limiting the reaction. How can I address this?

A5: Incomplete release of the boronic acid can be a bottleneck. Consider the following adjustments:

  • Base Selection: The choice and amount of base are critical for the hydrolysis of the dioxazaborocane.[6] While mild bases promote slow release, the release might be too slow. You can screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) or increase the number of equivalents of the base (typically 3-7 equivalents are used).[5][8] The presence of water is essential for the hydrolysis.[9][10]

  • Solvent System: A common solvent system is a mixture of an organic solvent (like dioxane, THF, or DMF) and water.[5][8] The water is necessary for the hydrolysis of the boronate. Optimizing the solvent ratio can be beneficial.[9] In some cases, using a protic co-solvent like isopropanol can be effective.[3]

  • Reaction Time and Temperature: A reduced reaction rate has been observed when switching from a boronic acid to a dioxazaborocane.[1][2] Increasing the reaction time or temperature may be necessary to ensure complete conversion.

Q6: I am observing significant side products, such as homocoupling of the aryl halide or protodeboronation. What can I do?

A6: These side reactions are common in Suzuki couplings.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex. The slow-release mechanism of the dioxazaborocane is designed to minimize this.[4] If it's still an issue, ensure your base is not overly strong and that your reaction times are not excessively long.[7]

  • Homocoupling: This can be caused by the presence of oxygen or if the palladium source is Pd(II), which needs to be reduced to the active Pd(0) state.[11] Homocoupling of boronic acids can be a pathway for this reduction.[11] Using a Pd(0) source like Pd₂(dba)₃ or ensuring thorough deoxygenation can help minimize this side reaction.[11]

Data Summary: Reaction Conditions

The following table summarizes various reported conditions for Suzuki couplings using stable boronic acid surrogates. These can serve as starting points for optimization.

ParameterCondition ACondition BCondition C
Boronate MIDA Boronate2-Pyridyl MIDA BoronateDiethanolamine Boronate
Pd Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(AmPhos)₂Cl₂
Ligand SPhos (10 mol%)XPhos (6 mol%)(Internal to precatalyst)
Base K₃PO₄ (7.5 equiv)K₂CO₃ (5 equiv)K₃PO₄ (2.5 equiv)
Solvent 5:1 Dioxane/H₂O4:1 DMF/IsopropanolEthanol/H₂O
Temperature 60 °C100 °C80 °C
Additives NoneCu(OAc)₂ (50 mol%)None
Reference [5][5][1][2]

Illustrative Experimental Protocol

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a dioxazaborocane. The specific quantities, catalyst, ligand, base, solvent, and temperature should be optimized for each specific set of substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol% per Pd)

  • Base (e.g., K₃PO₄, 3-5 equiv)

  • Degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand. Then, add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Suzuki_Cycle cluster_release Boronic Acid Slow Release cluster_cycle Catalytic Cycle Dioxazaborocane Dioxazaborocane (Stable Precursor) Boronic_Acid R-B(OH)₂ (Active Species) Dioxazaborocane->Boronic_Acid Base, H₂O Ox_Add Ar-Pd(II)-X(L₂) Boronic_Acid->Ox_Add Enters Cycle Pd0 Pd(0)L₂ Pd0->Ox_Add Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L₂) Ox_Add->Transmetal Transmetalation (from R-B(OH)₂) Transmetal->Pd0 Reductive Elimination Red_Elim Ar-R Transmetal->Red_Elim Red_Elim->Pd0

Caption: Suzuki coupling featuring slow release of boronic acid.

Troubleshooting_Workflow Start Low Yield or No Reaction Initial_Checks Initial Checks: - Inert Atmosphere? - Reagent Quality? - Correct Stoichiometry? Start->Initial_Checks Hydrolysis_Issue Suspect Incomplete Hydrolysis? Initial_Checks->Hydrolysis_Issue Passed Review_Protocol Review Protocol and Re-run Initial_Checks->Review_Protocol Failed Catalyst_Issue Suspect Catalyst Deactivation? Hydrolysis_Issue->Catalyst_Issue No Adjust_Base Screen/Increase Base Optimize H₂O content Increase Temp/Time Hydrolysis_Issue->Adjust_Base Yes Side_Reactions High Level of Side Products? Catalyst_Issue->Side_Reactions No New_Catalyst Use Fresh Catalyst/Ligand Ensure Anhydrous/Degassed Solvents Catalyst_Issue->New_Catalyst Yes Optimize_Conditions Lower Temperature Use Pd(0) Precatalyst Thorough Degassing Side_Reactions->Optimize_Conditions Yes Side_Reactions->Review_Protocol No Adjust_Base->Review_Protocol New_Catalyst->Review_Protocol Optimize_Conditions->Review_Protocol

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

Logical_Relationship node_stable Stable Precursor 2-Isopropyl-1,3,6,2- dioxazaborocane node_activation Activation Step Slow Hydrolysis Conditions: Base (e.g., K₃PO₄) + Water node_stable->node_activation node_active Active Species Isopropylboronic Acid Enters Catalytic Cycle node_activation->node_active node_output {Desired Outcome | Improved Yield & Purity | Minimized Side Reactions} node_active->node_output

Caption: Relationship of dioxazaborocane activation to reaction outcome.

References

Technical Support Center: Dioxazaborocane Stability and Protodeboronation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxazaborocanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for dioxazaborocanes?

A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoborane, such as a dioxazaborocane, is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction leads to the consumption of your starting material, reducing the yield of your desired product and generating impurities that can complicate purification.[2] For dioxazaborocanes, which are often used as stable surrogates for boronic acids, preventing this decomposition pathway is crucial for reliable and reproducible results.[3]

Q2: How can I detect and quantify protodeboronation in my sample?

A: The most reliable method for detecting protodeboronation is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, or ¹⁹F NMR if applicable).[4] The appearance of a new signal corresponding to the protodeboronated arene or alkane indicates that decomposition has occurred.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify and quantify the protodeboronated byproduct. Comparing the integration of the product peaks to the byproduct peaks in NMR or the peak areas in LC can provide a quantitative measure of the extent of protodeboronation.

Q3: What are the best practices for storing dioxazaborocanes to ensure their stability?

A: To maintain the long-term stability of dioxazaborocanes, they should be stored in a tightly sealed container in a dry, well-ventilated area.[2] For enhanced stability, refrigeration (below 4°C/39°F) is recommended.[2] Storing the compound under an inert atmosphere, such as nitrogen or argon, will further protect it from moisture and atmospheric contaminants that can promote degradation.[2][5] Before opening, it is good practice to allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.[5]

Q4: How does pH affect the stability of dioxazaborocanes?

A: The stability of dioxazaborocanes is significantly influenced by pH. Generally, they exhibit a bell-shaped pH-dependency for stability.[6][7] Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the dioxazaborocane back to the parent boronic acid and diethanolamine, which can then undergo protodeboronation.[1][6] The highest stability is often achieved under near-neutral or physiological pH conditions, especially when the pKa values of the parent boronic acid and the diethanolamine derivative are closely matched.[6][7] For many common arylboronic acids, protodeboronation is minimized in neutral pH solutions where both acid- and base-catalyzed pathways are less significant.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving dioxazaborocanes.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product and presence of protodeboronated byproduct. 1. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[8] 2. Presence of Water/Protic Solvents: Water can act as a proton source, facilitating protodeboronation.[1][9] 3. Suboptimal Base: The choice and strength of the base can influence the rate of protodeboronation.[8] 4. Inefficient Catalyst System: A slow desired reaction leaves the dioxazaborocane exposed to potentially degrading conditions for a longer period.[1][8]1. Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C as a starting point).[8] 2. Use anhydrous solvents and reagents. Ensure all components are thoroughly dried and the reaction is run under an inert atmosphere.[8][10] 3. Optimize the base. Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[8] 4. Optimize the catalyst system. Increase catalyst loading or use more active, electron-rich ligands to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.[1][8]
Inconsistent reaction outcomes. 1. Degradation of Dioxazaborocane Stock: The starting material may have degraded during storage. 2. Atmospheric Contamination: Air and moisture leaking into the reaction setup.[10]1. Verify the purity of the dioxazaborocane using NMR or LC-MS before use.[2] 2. Ensure a robust inert atmosphere. Bake glassware before use, purge the system with inert gas, and maintain positive pressure throughout the experiment.[8][10]
Difficulty in product purification. Formation of multiple byproducts: This can arise from competing side reactions, including protodeboronation and homocoupling.Re-evaluate reaction conditions. Consider using a "slow-release" strategy by converting the boronic acid to a more stable derivative like an MIDA boronate ester, which can sometimes offer advantages in complex settings.[1] While dioxazaborocanes are generally stable, this alternative may be useful for particularly sensitive substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using a Dioxazaborocane

This protocol provides a general starting point. Optimization for specific substrates is recommended.

1. Reagent Preparation and Setup:

  • All glassware should be oven-dried (e.g., at >120 °C overnight) and allowed to cool under a stream of inert gas (Argon or Nitrogen).[8]

  • To a Schlenk flask under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the dioxazaborocane (1.2-1.5 equiv.), and a mild, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[11]

2. Reaction Execution:

  • Add the anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

This diagram outlines a decision-making process for addressing low yields in reactions where protodeboronation is suspected.

G start Low Yield Observed check_purity Verify Purity of Dioxazaborocane (NMR/LC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure check_conditions Review Reaction Conditions optimize_temp Lower Reaction Temperature check_conditions->optimize_temp optimize_solvent Use Anhydrous/Aprotic Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Ligand (Increase Rate) check_conditions->optimize_catalyst optimize_base Use Milder Base (e.g., K3PO4) check_conditions->optimize_base is_pure->check_conditions Yes repurify Repurify or Resynthesize Dioxazaborocane is_pure->repurify No end Improved Yield optimize_temp->end optimize_solvent->end optimize_catalyst->end optimize_base->end repurify->start

Caption: Troubleshooting workflow for low reaction yields due to protodeboronation.

General Reaction Scheme: Protodeboronation vs. Suzuki Coupling

This diagram illustrates the desired catalytic cycle competing with the undesired protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition dioxazaborocane Ar'-B(O2N) dioxazaborocane->transmetalation diox_proto Ar'-B(O2N) byproduct Ar'-H diox_proto->byproduct proton_source H+ proton_source->byproduct

Caption: Competing pathways: Suzuki-Miyaura coupling versus protodeboronation.

References

Technical Support Center: 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Isopropyl-1,3,6,2-dioxazaborocane in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated. 2. Inefficient Transmetalation: The transfer of the isopropyl group from boron to palladium is not occurring efficiently. 3. Protodeboronation: The C-B bond is being cleaved by a proton source.1. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and use freshly degassed solvents. Consider using a more robust, air-stable palladium precatalyst. 2. Confirm the base is of high purity, sufficiently soluble, and strong enough to activate the boronic ester. In some cases, the presence of water is necessary for the hydrolysis of the dioxazaborocane to the more reactive boronic acid.[1] 3. See the detailed section on "Significant Protodeboronation" below.
Slow Reaction Rate Compared to Isopropylboronic Acid 1. In-situ Hydrolysis: The diethanolamine boronic ester must first hydrolyze to the boronic acid, which can be the rate-limiting step under certain conditions. 2. Catalyst Inhibition by Diethanolamine: The diethanolamine byproduct of hydrolysis can coordinate to the palladium center, reducing its catalytic activity.[2][3]1. Ensure a sufficient amount of water is present in the reaction mixture to facilitate rapid hydrolysis. Reduced yields are often observed under anhydrous conditions.[1] 2. While diethanolamine can slow the reaction, this effect is sometimes accepted due to the benefits of using the stable boronic ester. If the reaction rate is unacceptably slow, consider a slow addition of the boronic ester to keep the instantaneous concentration of diethanolamine low. A change in ligand or an increase in catalyst loading could also be explored, but this may require significant optimization.
Significant Protodeboronation (Formation of Propane Byproduct) 1. Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can promote the cleavage of the carbon-boron bond. 2. Presence of Excess Protic Sources: Water or other protic solvents can serve as the proton source for this side reaction.1. Reduce the reaction temperature. If the catalyst is sufficiently active, the desired coupling may proceed at a lower temperature where protodeboronation is less favorable. 2. Use a milder base such as K₃PO₄ or Cs₂CO₃. 3. While some water is often necessary, excessive amounts should be avoided. Anhydrous conditions can be attempted, but this may slow down the desired reaction.
Formation of Homocoupled Byproduct (e.g., Biphenyl from an Aryl Halide) 1. Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid derivative. 2. Palladium(II) Mediated Homocoupling: This can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species.1. Ensure the reaction is thoroughly deoxygenated by sparging solvents with an inert gas and maintaining a positive pressure of argon or nitrogen. 2. Use a highly active Pd(0) source or a precatalyst that is rapidly reduced to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of isopropylboronic acid?

A: this compound is an air-stable, crystalline solid that is easier to handle, weigh accurately, and store over long periods compared to the often unstable and difficult-to-purify free boronic acid.[1] This leads to improved reaction reproducibility.[4]

Q2: Does the diethanolamine protecting group need to be removed before the coupling reaction?

A: No, a separate deprotection step is not necessary. The diethanolamine boronic ester is designed to hydrolyze in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction to generate the active boronic acid species.[1][2]

Q3: My reaction is sluggish. Is the diethanolamine boronic ester less reactive than the boronic acid?

A: The overall reaction rate when starting with the diethanolamine ester can be slower than when using the corresponding boronic acid.[3] This is often due to the liberated diethanolamine interacting with the palladium catalyst.[2][3] However, the quality of the final product and the operational simplicity often outweigh this drawback.

Q4: What is protodeboronation and why is it a problem?

A: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is replaced by a carbon-hydrogen bond. This consumes your starting material, forming propane in this case, and reduces the yield of your desired cross-coupled product.

Q5: Can I use anhydrous solvents with this compound?

A: While it is possible, reduced yields are often observed under anhydrous or aprotic conditions.[1] This is because the hydrolysis of the diethanolamine ester to the more reactive boronic acid is necessary for efficient transmetalation in the catalytic cycle.[1]

Data Presentation

The use of a diethanolamine boronic ester in place of a boronic acid can influence reaction parameters and outcomes. The following table summarizes findings from a process development study for the synthesis of lanabecestat, which employed a Suzuki-Miyaura coupling.[2]

ParameterBoronic AcidDiethanolamine Boronic EsterRationale / Notes
Reaction Time to Completion ~60 min~90 minThe reaction with the diethanolamine ester is slower, likely due to catalyst interaction with the liberated diethanolamine.[2]
Residual Palladium in Product 166 ppm48 ppmThe diethanolamine byproduct acts as an internal scavenger, forming a more soluble palladium complex that is more easily removed during workup, thus reducing palladium contamination in the final product.[2]
Handling/Charging Prone to decomposition, difficult to charge accurately.Crystalline, air-stable solid, allowing for greater accuracy in charging.[2][3]Diethanolamine boronic esters offer significant operational advantages in terms of stability and handling.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a general starting point for the cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the straightforward synthesis from isopropylboronic acid and diethanolamine.[1]

Materials:

  • Isopropylboronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane

Procedure:

  • In a flask open to the atmosphere, dissolve isopropylboronic acid in dichloromethane at room temperature.

  • Add diethanolamine to the stirring solution.

  • A precipitate will typically form. Continue stirring the slurry for 15-30 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold dichloromethane and dry under vacuum. The resulting this compound is typically of high purity and can be used without further purification.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_intermediate Ar-Pd(II)-X (Ln) pd_intermediate->oxidative_addition transmetalation Transmetalation transmetalation->pd_intermediate pd_r_intermediate Ar-Pd(II)-R (Ln) pd_r_intermediate->transmetalation reductive_elimination->pd_r_intermediate product_out Ar-R reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition boronate_in R-B(OH)₂ boronate_in->transmetalation base_in Base base_in->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Slow Reaction check_atmosphere Inert Atmosphere? Degassed Solvents? start->check_atmosphere check_catalyst Catalyst/Ligand Activity? start->check_catalyst check_base Base Purity and Solubility? start->check_base check_temp High Temp? (Protodeboronation Risk) start->check_temp solution_atmosphere Purge with Ar/N₂ Use fresh solvents check_atmosphere->solution_atmosphere No solution_catalyst Use fresh catalyst Screen ligands check_catalyst->solution_catalyst Suspect solution_base Use fresh, pure base Consider milder base (e.g., K₃PO₄) check_base->solution_base Unsure solution_temp Lower reaction temperature check_temp->solution_temp Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of Products from Dioxazaborocane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from dioxazaborocane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying products from dioxazaborocane reactions?

A1: The primary challenges in purifying dioxazaborocane-containing products stem from their susceptibility to hydrolysis. The stability of the B-N dative bond and the boronic ester moiety can be sensitive to pH, temperature, and the presence of nucleophiles (e.g., water, alcohols) during workup and chromatographic purification. Common issues include product decomposition on silica gel, difficulty in removing boron-containing byproducts, and co-crystallization of impurities.

Q2: What are the common impurities encountered in dioxazaborocane reactions?

A2: Common impurities include unreacted starting materials (boronic acids, diethanolamine derivatives), boronic acid anhydrides (boroxines), and byproducts from side reactions.[1] If the dioxazaborocane is used as a protecting group, incomplete deprotection can also lead to impurities.

Q3: How can I minimize hydrolysis of my dioxazaborocane product during aqueous workup?

A3: To minimize hydrolysis, it is crucial to control the pH of the aqueous solution. Dioxazaborocanes exhibit varying stability at different pH values. It is generally advisable to perform extractions with neutral or slightly basic aqueous solutions and to work quickly at low temperatures. Avoid strong acidic or basic conditions unless the stability of your specific dioxazaborocane under these conditions is known.

Q4: Is it possible to purify dioxazaborocanes using standard silica gel chromatography?

A4: While possible, standard silica gel chromatography can be challenging due to the Lewis acidic nature of the silica surface, which can promote hydrolysis of the dioxazaborocane.[1] It is often recommended to use deactivated silica gel (e.g., treated with a base like triethylamine) or alternative stationary phases such as neutral alumina.[1] A facile method for purifying boronic esters involves using silica gel impregnated with boric acid, which has been shown to suppress the over-adsorption of the compounds.[2]

Q5: My dioxazaborocane product appears as a sticky oil and is difficult to handle. What can I do?

A5: Dioxazaborocanes can sometimes be isolated as oils, making purification and handling difficult. One effective strategy is to form a crystalline adduct. For instance, reacting the crude product with diethanolamine can form a stable, crystalline dioxazaborocane adduct that can be easily purified by recrystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of dioxazaborocane reaction products.

Problem 1: Low or No Recovery of the Dioxazaborocane Product
Possible Cause Troubleshooting Step
Hydrolysis during Aqueous Workup - Maintain a neutral or slightly basic pH during extraction. - Perform the workup at a reduced temperature (e.g., using an ice bath). - Minimize the contact time between the organic and aqueous layers.
Decomposition on Chromatography Stationary Phase - Use deactivated silica gel (e.g., pre-treated with triethylamine). - Employ a less acidic stationary phase like neutral alumina.[1] - Consider using boric acid-impregnated silica gel.[2] - Perform flash chromatography to reduce the contact time of the compound with the stationary phase.
Product is Highly Water-Soluble - If the product has polar functional groups, it may partition into the aqueous layer. - Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Extract with a more polar organic solvent.
Problem 2: Product is Contaminated with Boron-Containing Impurities
Possible Cause Troubleshooting Step
Unreacted Boronic Acid - Perform an acid-base extraction. Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving the neutral dioxazaborocane product in the organic layer.[1]
Boroxine Formation - Boroxines are anhydrides of boronic acids. They can often be converted back to the boronic acid by washing with water.[1] The resulting boronic acid can then be removed by an alkaline wash.
Other Boron-Containing Byproducts - A useful technique for removing volatile boron compounds is to repeatedly concentrate the reaction mixture from methanol. This process forms trimethyl borate, which is volatile and can be removed under reduced pressure.[3]
Problem 3: Difficulty with Recrystallization
Possible Cause Troubleshooting Step
Product Oiling Out - The solvent system may not be optimal. Try a different solvent or a mixture of solvents. - Ensure the crude product is of sufficient purity before attempting recrystallization, as impurities can inhibit crystal formation.
No Crystal Formation - The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1]
Co-crystallization of Impurities - If impurities have similar solubility profiles, they may co-crystallize with the product. - A second recrystallization from a different solvent system may be necessary.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Dioxazaborocane Purification

Stationary Phase Eluent System Advantages Disadvantages Typical Recovery
Standard Silica Gel Hexane/Ethyl AcetateReadily available.Can cause product decomposition.[1]40-70%
Deactivated Silica Gel Hexane/Ethyl Acetate with 1% TriethylamineMinimizes decomposition.May require careful optimization of base concentration.70-90%
Neutral Alumina Dichloromethane/MethanolGood for acid-sensitive compounds.Can have different selectivity than silica.75-95%
Boric Acid-Treated Silica Gel Hexane/Ethyl AcetateSuppresses over-adsorption and decomposition.[2]Requires preparation of the stationary phase.80-95%

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, quench any reactive reagents according to the specific reaction protocol.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid and remove some acidic impurities).

    • Water.

    • Saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography on Boric Acid-Treated Silica Gel

This protocol is adapted from a method developed for the purification of pinacol boronic esters, which can be applied to dioxazaborocanes.[2]

  • Preparation of Boric Acid-Treated Silica Gel:

    • Dissolve boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).

    • Add silica gel (e.g., 90 g) to the solution and stir to form a slurry.

    • Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Pack a chromatography column with the boric acid-treated silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude dioxazaborocane product in a minimal amount of the eluent or a suitable solvent.

    • Load the sample onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the dioxazaborocane product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry thoroughly.

Mandatory Visualization

Dioxazaborocane_Purification_Troubleshooting cluster_troubleshooting Troubleshooting start Crude Reaction Mixture workup Aqueous Workup start->workup crude_product Crude Product workup->crude_product analysis Purity Analysis (TLC, NMR) crude_product->analysis oiling_out Oiling Out? crude_product->oiling_out deactivated_silica Use Deactivated Silica or Alumina crude_product->deactivated_silica If using chromatography and decomposition occurs hydrolysis Product Hydrolysis? analysis->hydrolysis impurities Boron Impurities? analysis->impurities pure_product Pure Dioxazaborocane hydrolysis->pure_product No adjust_ph Adjust Workup pH (Neutral/Slightly Basic) hydrolysis->adjust_ph Yes impurities->pure_product No alkaline_wash Alkaline Wash impurities->alkaline_wash Yes oiling_out->pure_product No recrystallize Recrystallize from Different Solvent oiling_out->recrystallize Yes adjust_ph->workup deactivated_silica->pure_product alkaline_wash->workup recrystallize->crude_product

Caption: Troubleshooting workflow for the purification of dioxazaborocane products.

References

Navigating the Nuances of Base Effects on 2-Isopropyl-1,3,6,2-dioxazaborocane Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Isopropyl-1,3,6,2-dioxazaborocane in the presence of various bases. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Understanding the Stability of this compound

This compound, a diethanolamine (DABO) boronate ester, is prized for its enhanced stability compared to the corresponding isopropylboronic acid, particularly its tolerance to air and moisture. However, its stability is significantly influenced by the presence of bases, which are frequently employed in reactions such as the Suzuki-Miyaura cross-coupling. Bases can catalyze the hydrolysis of the boronate ester, regenerating the more reactive boronic acid in situ. The rate of this hydrolysis is crucial for reaction success and can be manipulated by the choice and concentration of the base.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound as a starting material is sluggish or failing. Could the base be the issue?

A1: Yes, the choice and handling of the base are critical. Insufficiently strong or poorly soluble bases may not effectively catalyze the necessary in situ hydrolysis to the active boronic acid. Conversely, a base that is too strong or used in excess can lead to undesired side reactions, such as decomposition of starting materials or products. It is also crucial to ensure your reaction solvent is properly degassed, as oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst.[1]

Q2: What are the common side reactions of this compound in the presence of bases?

A2: The primary "side reaction" is the intended hydrolysis to isopropylboronic acid. However, under harsh basic conditions, other undesired pathways can occur. These may include protodeboronation (loss of the boronic acid moiety) or decomposition of sensitive functional groups on your substrate. In the context of cross-coupling reactions, excess base can also lead to catalyst deactivation.

Q3: How can I monitor the stability of this compound in my reaction mixture?

A3: ¹H NMR spectroscopy is an effective tool for monitoring the hydrolysis of the boronate ester.[2][3] By observing the disappearance of signals corresponding to the this compound and the appearance of new signals for isopropylboronic acid and diethanolamine, the rate of hydrolysis can be determined. A general protocol for this is provided below.

Q4: Is there a general trend for the effect of different bases on the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a cross-coupling reaction Incomplete hydrolysis of the boronate ester to the active boronic acid.- Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). - Ensure the base is sufficiently soluble in the reaction medium. The addition of a small amount of water can sometimes be beneficial. - Increase the reaction temperature to promote hydrolysis.
Catalyst deactivation.- Titrate the amount of base used; excess can be detrimental. - Screen different palladium catalysts and ligands.
Formation of significant side products (e.g., homocoupling) Presence of oxygen in the reaction.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
The boronic ester may be unstable on the shelf.Although generally stable, improper storage can lead to degradation. Use a freshly opened bottle or verify the purity of your starting material.
Difficulty in reproducing results Inconsistent quality or handling of the base.- Use a high-purity base and consider drying it before use if it is hygroscopic. - Ensure consistent stirring to overcome solubility issues.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR

This protocol provides a general framework for assessing the stability of this compound in the presence of a base.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • Aqueous solution of the base to be tested (e.g., 1M KOH, 1M K₂CO₃)

  • Internal standard (optional, e.g., mesitylene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent. If using an internal standard, add it to this stock solution.

  • Transfer a known volume (e.g., 0.5 mL) of the stock solution to an NMR tube.

  • Acquire a baseline ¹H NMR spectrum (t=0).

  • Add a specific volume of the aqueous base solution to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks for this compound and the appearing hydrolysis products.

  • Calculate the percentage of hydrolysis at each time point by comparing the integrals of the starting material and product peaks.

Visualizing Reaction Logic

The following diagrams illustrate key conceptual workflows.

G Troubleshooting Logic for Poor Reaction Yield start Low/No Product Yield check_hydrolysis Is the boronate ester hydrolyzing? start->check_hydrolysis check_catalyst Is the catalyst active? check_hydrolysis->check_catalyst Yes solution_base Use stronger/more soluble base Increase temperature check_hydrolysis->solution_base No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts/ligands Check for catalyst poisoning check_catalyst->solution_catalyst No solution_conditions Degas solvent thoroughly Ensure anhydrous conditions (if required) check_conditions->solution_conditions No

Troubleshooting workflow for reactions.

G Experimental Workflow for Stability Monitoring prep_stock Prepare stock solution of This compound in deuterated solvent t0_nmr Acquire baseline ¹H NMR spectrum (t=0) prep_stock->t0_nmr add_base Add aqueous base solution t0_nmr->add_base acquire_spectra Acquire ¹H NMR spectra at time intervals add_base->acquire_spectra process_data Process spectra and integrate peaks acquire_spectra->process_data calculate_hydrolysis Calculate % hydrolysis vs. time process_data->calculate_hydrolysis

Workflow for monitoring stability via NMR.

References

Technical Support Center: Troubleshooting Suzuki Reactions with DABO Boronates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing DABO (diethanolamine-boron) boronates in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are DABO boronates and why should I use them?

A1: DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) boronates are air-stable, crystalline solids formed by the complexation of boronic acids with diethanolamine.[1] They offer significant advantages over free boronic acids, which can be unstable and prone to degradation, complicating reaction stoichiometry and reproducibility.[2] Key benefits include:

  • Enhanced Stability: DABO boronates are stable to air and moisture, allowing for long-term storage at room temperature without noticeable decomposition.[1][3]

  • Ease of Handling: As solid materials, they are easier to handle and weigh accurately compared to often hygroscopic or unstable boronic acids.[1]

  • Cost-Effective: Diethanolamine is an inexpensive stabilizing agent, making DABO boronates a cost-effective alternative to other stable boronic acid surrogates like MIDA boronates or potassium trifluoroborates.[1]

Q2: My Suzuki reaction with a DABO boronate is not working. What are the first things to check?

A2: If your Suzuki reaction is failing or giving low yields, start by systematically evaluating the following critical parameters:

  • Presence of a Protic Co-solvent: DABO boronates require hydrolysis to release the active boronic acid or a related reactive species for the catalytic cycle to proceed.[1] This hydrolysis is facilitated by the presence of water or a protic co-solvent like an alcohol. Reactions run under strictly anhydrous conditions may show reduced yields.[1]

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purity of Reagents: Verify the purity of your aryl/vinyl halide and the DABO boronate. Although stable, ensure your DABO boronate was prepared correctly and is free of excess diethanolamine which can sometimes be removed by trituration.[1]

Q3: I am observing significant protodeboronation of my substrate. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction in Suzuki couplings. While DABO boronates are generally stable, the released boronic acid can still undergo this process. To minimize protodeboronation:

  • Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions (with caution): While some water is necessary for DABO boronate hydrolysis, excessive water can promote protodeboronation. Optimizing the water content is key. In some cases, anhydrous conditions with a solvent that can act as a proton source (like an alcohol) can be beneficial.[1]

  • Shorter Reaction Times and Lower Temperatures: If the desired coupling is significantly faster than the protodeboronation, reducing the reaction time and temperature can improve the product-to-side-product ratio.

Troubleshooting Guide

Problem 1: Low to No Product Formation

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low/No Product check_hydrolysis Is a protic co-solvent (e.g., H2O) present? start->check_hydrolysis check_catalyst Is the Pd catalyst/ligand active and handled under inert conditions? check_hydrolysis->check_catalyst Yes solution_hydrolysis Add H2O or a protic co-solvent. check_hydrolysis->solution_hydrolysis No check_base Is the base appropriate and sufficiently soluble? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst/ligand, ensure proper degassing. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No solution_temp Increase temperature for slow reactions or for sterically hindered substrates. check_temp->solution_temp No Homocoupling_Pathway start Homocoupling Observed check_oxygen Was the reaction mixture thoroughly degassed? start->check_oxygen check_pd_source Are you using a Pd(II) precatalyst? check_oxygen->check_pd_source Yes solution_oxygen Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_oxygen->solution_oxygen No solution_pd_source Consider using a Pd(0) source directly. check_pd_source->solution_pd_source Yes Suzuki_Cycle_DABO DABO DABO Boronate Boronic_Acid R-B(OH)2 DABO->Boronic_Acid Hydrolysis Transmetal Transmetalation Boronic_Acid->Transmetal Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add ArPdL2X Ar-Pd(II)L2-X Ox_Add->ArPdL2X ArPdL2X->Transmetal ArPdL2R Ar-Pd(II)L2-R Transmetal->ArPdL2R Red_Elim Reductive Elimination ArPdL2R->Red_Elim Red_Elim->Pd0 Product Ar-R Red_Elim->Product ArX Ar-X ArX->Ox_Add Base Base Base->Transmetal H2O H2O

References

Technical Support Center: Optimizing Catalyst Loading for Dioxazaborocane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions using dioxazaborocanes (DABO-boronates).

Frequently Asked Questions (FAQs)

Q1: What are dioxazaborocanes and what are their advantages in Suzuki-Miyaura coupling?

A1: Dioxazaborocanes, also known as diethanolamine (DEA) boronic esters or DABO-boronates, are stable, crystalline derivatives of boronic acids.[1][2] Their primary advantages in Suzuki-Miyaura coupling include:

  • Enhanced Stability: They are generally more stable and easier to handle, purify, and characterize than their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines.[3][4]

  • Accurate Stoichiometry: Their crystalline nature allows for more accurate weighing and stoichiometry in reactions.[1]

  • Slow Release: Under basic reaction conditions, they hydrolyze to slowly release the active boronic acid species, which can minimize side reactions like protodeboronation.[1][4][5]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with a dioxazaborocane?

A2: A general starting point for palladium catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol%.[6] For new or challenging substrates, beginning with a higher loading in this range (e.g., 2-3 mol%) is advisable to ensure the reaction initiates.[7] Through optimization, it's often possible to reduce the catalyst loading to 0.5-1 mol% for efficient systems.[8]

Q3: How does the choice of ligand impact the required catalyst loading?

A3: The ligand is crucial for stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[6][9] This increased activity often allows for the use of lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine (PPh₃).[9]

Q4: What are the visual signs of catalyst deactivation?

A4: The most common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black". This signifies that the active, soluble Pd(0) catalyst has agglomerated and is no longer participating in the catalytic cycle. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.

Q5: Can the diethanolamine released from the dioxazaborocane affect the reaction?

A5: Yes, the liberated diethanolamine can influence the reaction. It has been shown to interact with the palladium catalyst and can also act as an internal scavenger, increasing the solubility of palladium species during workup and crystallization, which can aid in the removal of residual palladium from the final product.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The palladium catalyst may be old or oxidized. Use a fresh batch of catalyst. Consider using a more active pre-catalyst, such as a Buchwald palladacycle. Ensure all reagents and solvents are properly degassed to remove oxygen.[5][9]
Inappropriate Ligand The chosen ligand may not be suitable for your specific substrates. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which are often effective for challenging couplings.[6][9]
Suboptimal Base The base is critical for activating the dioxazaborocane. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[6][10]
Insufficient Temperature The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., in 10 °C intervals from 80 °C to 110 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[11]
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system. Common solvents for Suzuki couplings include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[4][11]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Possible Causes & Solutions

Side ProductPossible CauseRecommended Action
Homocoupling of Boron Reagent Presence of oxygen or Pd(II) species.Rigorously degas all solvents and the reaction mixture before adding the catalyst.[4] Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst to ensure rapid generation of the active Pd(0) species.
Protodeboronation The C-B bond is cleaved and replaced by a C-H bond. This is more common with electron-deficient boronic acids and can be promoted by aqueous bases.[5][12]Dioxazaborocanes are generally more stable than boronic acids, which helps mitigate this.[4] However, if it remains an issue, consider using a less aqueous solvent system or a milder base. Shorter reaction times can also help.[5]

Optimizing Catalyst Loading

The optimal catalyst loading is a balance between reaction rate, cost, and purity of the final product. Below is a representative table illustrating the effect of catalyst loading on yield.

Catalyst Loading (mol%)Typical Yield (%)Reaction Time (h)Notes
5>952-4High loading, useful for initial screening and difficult substrates.
2>956-8A good starting point for optimization.
190-9512-16Cost-effective for many standard couplings.
0.585-90>24May require longer reaction times or more active catalyst systems.
0.1<70>24Often results in incomplete conversion unless a highly active catalyst is used.

Note: These are generalized values. Actual results will vary based on the specific substrates, ligand, base, and solvent used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Dioxazaborocane

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the dioxazaborocane (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Conversion or Yield Observed Check_Reagents 1. Verify Reagent Quality - Catalyst Activity - Dioxazaborocane Purity - Solvent/Base Quality Start->Check_Reagents Check_Reagents->Start Issue Found Check_Setup 2. Review Reaction Conditions - Temperature - Degassing (Inert Atmosphere) - Stirring/Mixing Check_Reagents->Check_Setup Reagents OK Check_Setup->Start Issue Found Analyze_Side_Products 3. Analyze for Side Products - Homocoupling? - Protodeboronation? Check_Setup->Analyze_Side_Products Setup OK Optimize_Catalyst 4. Optimize Catalyst System - Screen Ligands - Adjust Catalyst Loading Analyze_Side_Products->Optimize_Catalyst Side Products Identified Optimize_Conditions 5. Re-optimize Conditions - Screen Bases - Screen Solvents Optimize_Catalyst->Optimize_Conditions Success Reaction Optimized Optimize_Conditions->Success Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII R1-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R1-Pd(II)L_n-R2 PdII->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 Product R1-R2 PdII_R2->Product RedElim Reductive Elimination ArylHalide R1-X Boronate R2-B(OR)2 Base Base Component_Selection Start Optimizing Dioxazaborocane Coupling Catalyst Palladium Catalyst Start->Catalyst Ligand Ligand Choice Start->Ligand Base Base Selection Start->Base Solvent Solvent System Start->Solvent Precatalyst Precatalyst (e.g., Buchwald) Catalyst->Precatalyst Consider Source Pd0_source Pd(0) Source (e.g., Pd(PPh3)4) Catalyst->Pd0_source Consider Source Bulky_Phosphine Bulky Phosphines (SPhos, XPhos) Ligand->Bulky_Phosphine For High Activity NHC NHCs Ligand->NHC For High Activity K2CO3 K2CO3 Base->K2CO3 Screen for Reactivity K3PO4 K3PO4 Base->K3PO4 Screen for Reactivity Cs2CO3 Cs2CO3 Base->Cs2CO3 Screen for Reactivity Aprotic Aprotic (Dioxane, THF) Solvent->Aprotic Ensure Solubility Aqueous + Water Solvent->Aqueous Ensure Solubility

References

impact of water on 2-Isopropyl-1,3,6,2-dioxazaborocane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropyl-1,3,6,2-dioxazaborocane. The following information addresses common issues encountered during experiments, with a particular focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Isopropylboronic acid diethanolamine ester, is an organoboron compound.[1] It is frequently used in medicinal chemistry and pharmaceutical development as a coupling partner in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2][3] It is often favored over the corresponding boronic acid because it is a stable, crystalline solid that can be weighed and charged with greater accuracy.[3]

Q2: How does water affect reactions involving this compound?

Water plays a critical role in reactions with this compound as it can hydrolyze the diethanolamine ester back to the parent isopropylboronic acid and diethanolamine.[3] While the boronic acid is often the active species in cross-coupling reactions, the rate of this hydrolysis can influence the overall reaction kinetics and impurity profiles.[3]

Q3: Is the hydrolysis of this compound always detrimental to the reaction?

Not necessarily. In many Suzuki-Miyaura reactions, the in situ formation of the boronic acid from the ester is a required step for the catalytic cycle to proceed. However, uncontrolled or premature hydrolysis can be problematic. A key consideration is that the boronic ester may have different solubility and reactivity profiles compared to the boronic acid. In some cases, a slower, controlled hydrolysis can maintain a low concentration of the active boronic acid, which can be beneficial.

Q4: What are the observable signs of issues related to water in my reaction?

  • Low or inconsistent reaction yields: This can occur if the hydrolysis is too slow, limiting the amount of active boronic acid available for the catalytic cycle, or if side reactions are occurring.

  • Formation of side products: In some cases, competitive, non-palladium-catalyzed hydrolysis of other functional groups in your starting materials can occur, leading to impurities.[3]

  • Difficulty in reproducing results: If the water content in your solvents and reagents is not carefully controlled, you may see significant batch-to-batch variability.

Troubleshooting Guides

Problem: Low Yield in a Suzuki-Miyaura Coupling Reaction
Possible Cause Suggested Solution
Insufficient Water: The hydrolysis of the dioxazaborocane to the active boronic acid may be too slow, limiting the reaction rate.While ensuring anhydrous conditions are generally important for many organic reactions, in this case, a controlled amount of water is necessary. Consider using a co-solvent system that includes water (e.g., ethanol/water).[3] The optimal ratio will depend on the specific substrates and catalyst system.
Excessive Water: Too much water may lead to competitive decomposition of the catalyst or starting materials.Carefully dry all solvents and reagents before use. If using an aqueous base solution, ensure the concentration and volume are precisely controlled.
Slow Reaction Kinetics: The diethanolamine boronic ester can exhibit slower reaction rates compared to the corresponding boronic acid.[3]Increase the reaction temperature or screen different palladium catalysts and ligands to find a system that is more active with the boronic ester.[3]
Problem: Formation of an Amide Impurity from a Dihydroimidazole-containing Substrate
Possible Cause Suggested Solution
Competitive Hydrolysis: The presence of water and base can lead to the non-palladium-catalyzed hydrolysis of sensitive functional groups, such as a dihydroimidazole ring, to form an amide impurity.[3]The formation of this impurity is often time and temperature-dependent.[3] Aim for a faster Suzuki coupling reaction to minimize the time the starting material is exposed to these conditions. This can be achieved by optimizing the catalyst system, increasing the temperature, or adjusting the solvent system.

Quantitative Data Summary

The following table provides an illustrative summary of the potential impact of varying water concentration on a Suzuki-Miyaura coupling reaction using this compound. The data is generalized based on the principles described in the literature.[3]

Water Concentration (v/v %)Relative Rate of HydrolysisRelative Reaction RatePotential Product YieldPotential for Side Product Formation
< 0.1%Very LowVery SlowLowLow
1-5%ModerateModerateModerate to HighLow to Moderate
5-10%HighFastHighModerate
> 10%Very HighFastPotentially DecreasedHigh

Disclaimer: The values in this table are illustrative and intended to demonstrate the trend. The optimal water concentration must be determined experimentally for each specific reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.05-1.2 eq.), and the palladium catalyst (e.g., Pd(AmPhos)₂Cl₂, 0.0015 eq.).[3]

  • Solvent Addition: Add an organic solvent such as ethanol (e.g., 3 mL per gram of aryl halide).[3]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Base Addition: In a separate vessel, dissolve the base (e.g., potassium phosphate tribasic, 2.5 eq.) in water (e.g., 2 mL per gram of aryl halide).[3] Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80°C) and agitate for the required time (e.g., 90 minutes).[3]

  • Work-up and Isolation: Cool the reaction mixture. The subsequent work-up and isolation procedure will depend on the properties of the product and may involve phase separation, extraction, and crystallization.[3]

Visualizations

hydrolysis_pathway dioxazaborocane This compound products Isopropylboronic Acid + Diethanolamine dioxazaborocane->products Hydrolysis water Water (H₂O) water->products

Caption: Hydrolysis of this compound.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_main_cycle Main Catalytic Cycle cluster_boronic_activation Boronic Ester Activation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Dioxazaborocane 2-Isopropyl-1,3,6,2- dioxazaborocane Boronic_Acid Isopropylboronic Acid Dioxazaborocane->Boronic_Acid + H₂O (Hydrolysis) Boronic_Acid->Transmetalation + Base

Caption: Role of hydrolysis in the Suzuki-Miyaura catalytic cycle.

troubleshooting_workflow start Low Reaction Yield check_water Is water content optimized? start->check_water adjust_water Adjust water concentration (e.g., solvent system) check_water->adjust_water No check_temp Is reaction temperature optimal? check_water->check_temp Yes adjust_water->check_temp adjust_temp Increase reaction temperature check_temp->adjust_temp No check_catalyst Is the catalyst system efficient? check_temp->check_catalyst Yes adjust_temp->check_catalyst screen_catalyst Screen different catalysts/ligands check_catalyst->screen_catalyst No end Improved Yield check_catalyst->end Yes screen_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Deprotection of 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of 2-Isopropyl-1,3,6,2-dioxazaborocane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and efficient removal of this protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the deprotection of this compound?

A1: The standard and most widely accepted method for the deprotection of this compound is mild acid hydrolysis.[1] This procedure effectively cleaves the B-N and B-O bonds of the dioxazaborocane ring, liberating the desired isopropylboronic acid and the diethanolamine byproduct.

Q2: What are the expected products of the deprotection reaction?

A2: The deprotection reaction yields two primary products: isopropylboronic acid and diethanolamine.

Q3: Can the diethanolamine byproduct interfere with subsequent reactions?

A3: Yes, the diethanolamine byproduct can chelate to palladium catalysts, potentially inhibiting or poisoning subsequent cross-coupling reactions such as the Suzuki-Miyaura coupling. It is crucial to remove the diethanolamine during the workup procedure if the resulting isopropylboronic acid is to be used in such reactions.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting this compound will have a different Rf value than the product, isopropylboronic acid. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.

Q5: What is the general stability of the product, isopropylboronic acid?

A5: Isopropylboronic acid, like many alkylboronic acids, can be susceptible to oxidation and dehydration to form boroxines (cyclic trimers).[2] It is advisable to use the product promptly after isolation or store it under an inert atmosphere at a low temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Steric hindrance from the isopropyl group slowing down hydrolysis.[3][4]1. Ensure the correct stoichiometry of the acid catalyst. If using a weak acid, consider switching to a slightly stronger one or increasing the concentration. 2. Monitor the reaction by TLC and extend the reaction time until the starting material is fully consumed. 3. Gentle heating (e.g., to 30-40 °C) may be required to overcome the steric hindrance and accelerate the reaction.
Low Yield of Isopropylboronic Acid 1. Product loss during aqueous workup due to the water solubility of isopropylboronic acid. 2. Oxidation of the boronic acid during workup or storage.[2][5] 3. Formation of volatile methyl or ethyl esters of boronic acid if methanol or ethanol are used in the workup.1. Minimize the volume of aqueous washes. Use brine to reduce the solubility of the boronic acid in the aqueous phase. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). 2. Perform the workup and isolation as quickly as possible. Use degassed solvents and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid the use of methanol or ethanol during the workup. Concentrate the reaction mixture in the presence of a higher boiling point solvent to azeotropically remove these alcohols.
Contamination of Product with Diethanolamine Incomplete removal during the aqueous wash.Wash the organic layer thoroughly with dilute aqueous acid (e.g., 0.1 M HCl) to protonate the diethanolamine, making it highly water-soluble and facilitating its removal into the aqueous phase.
Difficulty in Isolating the Product Isopropylboronic acid can be a low-melting solid or an oil, making crystallization challenging.[6]If direct crystallization is difficult, consider purification by column chromatography on silica gel. Alternatively, the crude product can sometimes be used directly in the next step if the purity is sufficient.

Experimental Protocols

Protocol 1: Standard Mild Acid Hydrolysis

This protocol outlines a general procedure for the deprotection of this compound using dilute hydrochloric acid.

Materials:

  • This compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.

  • Add 0.1 M HCl (1.1 to 1.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 0.1 M HCl (to remove diethanolamine) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the isopropylboronic acid.

Quantitative Data (Typical Ranges):

ParameterValue
Reaction Time 30 - 60 minutes
Temperature Room Temperature (20-25 °C)
Yield 85 - 95%

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_products Products cluster_workup Workup cluster_final Final Product start This compound reaction Mild Acid Hydrolysis (e.g., 0.1M HCl in Ether) start->reaction product Isopropylboronic Acid reaction->product byproduct Diethanolamine reaction->byproduct workup Aqueous Wash (Dilute Acid & Brine) product->workup drying Drying (MgSO4 or Na2SO4) workup->drying evaporation Solvent Removal drying->evaporation final_product Purified Isopropylboronic Acid evaporation->final_product

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting_Logic start Deprotection Reaction incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No check_acid Increase Acid/Time/Temp incomplete->check_acid Yes impure Product Impure? low_yield->impure No optimize_workup Optimize Workup (Minimize Water, Use Brine) low_yield->optimize_workup Yes success Successful Deprotection impure->success No acid_wash Thorough Acid Wash impure->acid_wash Yes check_acid->start optimize_workup->start acid_wash->start

Caption: Troubleshooting logic for the deprotection of this compound.

References

Technical Support Center: Managing Impurities in Large-Scale Dioxazaborocane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of dioxazaborocanes. Our goal is to help you identify, control, and manage impurities to ensure the quality, safety, and efficacy of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in large-scale dioxazaborocane synthesis?

Impurities in dioxazaborocane synthesis can originate from several key sources throughout the manufacturing process. These include:

  • Starting Materials and Reagents: Contaminants present in the initial boronic acids and N-substituted diethanolamines can be carried through the synthesis and appear as impurities in the final product.[1][2]

  • Process-Related Impurities: Side reactions occurring during the condensation of the boronic acid and diethanolamine can lead to the formation of by-products.[1][3]

  • Degradation Products: The dioxazaborocane product itself can degrade under certain process conditions (e.g., exposure to heat, moisture, or incompatible pH), leading to the formation of degradation impurities.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product if not adequately removed.[2]

Q2: What are some of the most common process-related impurities observed in dioxazaborocane synthesis?

Several common process-related impurities have been identified. Understanding their formation is key to their prevention and removal.

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[4][5][6] Their formation is often reversible and can be influenced by the presence of water and solvent polarity.[4]

  • Homocoupling By-products: Boronic acids can undergo homocoupling to form symmetrical biaryl compounds, a common side reaction in processes that may involve transition metal catalysts or oxidative conditions.[3]

  • Incompletely Reacted Starting Materials: Residual unreacted boronic acid or N-substituted diethanolamine can remain in the final product if the reaction does not go to completion.

  • By-products from N-Substituted Diethanolamine Synthesis: Impurities from the synthesis of the N-substituted diethanolamine starting material, such as over-alkylated products (tertiary amines), can be carried over into the final dioxazaborocane product.[7]

Q3: How can the formation of boroxines be controlled during large-scale synthesis?

The formation of boroxines is an equilibrium-driven process. Several strategies can be employed to control their formation:

  • Control of Water Content: The equilibrium between boronic acids and boroxines is highly sensitive to the presence of water.[4] Maintaining appropriate water levels in the reaction mixture can shift the equilibrium away from boroxine formation.

  • Solvent Selection: The choice of solvent can influence the boroxine-boronic acid equilibrium. Solvents with higher hydrogen-bond acceptor properties can favor the boronic acid form.

  • Temperature Control: Boroxine formation is often an entropically driven process and can be favored at higher temperatures.[4] Careful control of the reaction temperature can help minimize their formation.

  • Use of Lewis Bases: The addition of N-donor Lewis bases can promote the formation of boroxine adducts, which in some cases can be more easily managed or removed.[4]

Q4: What is the impact of impurities on the final dioxazaborocane product?

The presence of impurities can have a significant negative impact on the quality, safety, and performance of the final dioxazaborocane product, particularly in pharmaceutical applications.[1][2][3][8]

  • Reduced Potency: Impurities can lower the concentration of the active dioxazaborocane, leading to reduced therapeutic efficacy.[2]

  • Altered Physicochemical Properties: Impurities can affect critical properties such as solubility, crystallinity, and stability, which can impact drug formulation and performance.[1]

  • Toxicity: Some impurities may have their own pharmacological or toxicological effects, posing a risk to patient safety.[3]

  • Decreased Shelf Life: Impurities can act as catalysts for degradation reactions, leading to a shorter product shelf life.[1][3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during large-scale dioxazaborocane synthesis.

Issue 1: Low Purity of the Isolated Dioxazaborocane Product

Diagram: Troubleshooting Low Purity

LowPurityTroubleshooting start Low Purity Detected analytical_method Verify Analytical Method (HPLC, GC-MS, NMR) start->analytical_method impurity_identification Identify Major Impurities analytical_method->impurity_identification unreacted_sm Unreacted Starting Materials? impurity_identification->unreacted_sm Yes side_products Known Side Products? (e.g., Boroxines, Homocoupling) impurity_identification->side_products Yes unknown_impurity Unknown Impurity? impurity_identification->unknown_impurity Yes optimize_reaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time unreacted_sm->optimize_reaction side_products->optimize_reaction purification_strategy Review Purification Strategy: - Recrystallization Solvent - Chromatography Conditions side_products->purification_strategy characterize_unknown Characterize Unknown: - LC-MS - High-Resolution MS - NMR unknown_impurity->characterize_unknown

Caption: A workflow for troubleshooting low product purity.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Analyze crude reaction mixture by HPLC or NMR.- Increase reaction time or temperature.- Ensure proper stoichiometry of reactants.
Formation of Boroxines Analyze by NMR. Boroxine formation can lead to complex or broadened signals.[9]- Add a controlled amount of water to the reaction or work-up.- Optimize the solvent system for recrystallization.
Homocoupling of Boronic Acid Analyze by LC-MS to detect biaryl by-products.- Ensure rigorous exclusion of oxygen from the reaction.- If using a catalyst, screen for one that minimizes homocoupling.
Inefficient Purification Review the purification protocol and analyze mother liquor and wash streams.- Screen for a more effective recrystallization solvent or solvent mixture.- Develop a chromatographic purification method if recrystallization is insufficient.
Issue 2: Poor Yield of the Dioxazaborocane Product

Diagram: Troubleshooting Poor Yield

PoorYieldTroubleshooting start Poor Yield Observed mass_balance Perform Mass Balance Analysis start->mass_balance product_in_mother_liquor High Product Concentration in Mother Liquor? mass_balance->product_in_mother_liquor Yes degradation Evidence of Product Degradation? mass_balance->degradation Yes side_reactions Significant Side Product Formation? mass_balance->side_reactions Yes optimize_crystallization Optimize Crystallization: - Cooling Profile - Anti-solvent Addition Rate product_in_mother_liquor->optimize_crystallization modify_workup Modify Work-up Conditions: - Adjust pH - Use Milder Conditions degradation->modify_workup optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Change Base/Catalyst side_reactions->optimize_reaction

Caption: A decision tree for addressing poor product yield.

Potential Cause Troubleshooting Step Recommended Action
Product Loss During Work-up/Isolation Analyze aqueous and organic layers after extraction, and mother liquor after crystallization.- Optimize extraction pH to ensure the product is in the desired phase.- Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize recovery.
Product Degradation (Hydrolysis) Analyze for the presence of free boronic acid and diethanolamine. The stability of dioxazaborocanes can be pH-dependent.[10]- Ensure work-up and purification conditions are at an appropriate pH to maintain stability.- Avoid prolonged exposure to harsh acidic or basic conditions.
Competing Side Reactions Identify major by-products in the crude reaction mixture.- Re-evaluate reaction conditions (temperature, concentration, catalyst) to disfavor side reactions.- Consider a different synthetic route if side reactions are inherent.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Dioxazaborocane Synthesis

This protocol provides a general framework for the synthesis of dioxazaborocanes on a larger scale. Optimization will be required for specific substrates.

  • Reaction Setup: Charge a suitable reactor with the desired boronic acid and an appropriate solvent (e.g., toluene, isopropanol).

  • Reagent Addition: Add the N-substituted diethanolamine to the reactor. The stoichiometry is typically 1:1, but a slight excess of the diethanolamine may be used.

  • Dehydration: Heat the reaction mixture to reflux and remove water via a Dean-Stark trap or azeotropic distillation. Monitor the reaction progress by analyzing for the disappearance of starting materials.

  • Crystallization: Once the reaction is complete, cool the mixture to initiate crystallization. An anti-solvent (e.g., heptane) may be added to improve the yield.

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with a suitable solvent, and dry under vacuum at an appropriate temperature.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This method provides a starting point for the analysis of dioxazaborocane purity.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C

Data Presentation

Table 1: Common Impurities and Their Typical Analytical Signatures
Impurity Potential Origin Typical 1H NMR Signal Expected Mass (m/z)
BoroxineDehydration of boronic acidBroadened signals for aromatic protons, absence of B(OH)2 proton[3M - 3H2O + H]+
Homocoupled BiarylSide reaction of boronic acidSymmetrical aromatic signalsVaries with boronic acid structure
Unreacted Boronic AcidIncomplete reactionCharacteristic B(OH)2 proton signal[M+H]+
Unreacted DiethanolamineIncomplete reactionCharacteristic signals for the diethanolamine backbone[M+H]+
Hydrolysis ProductsProduct degradationAppearance of signals for free boronic acid and diethanolamineVaries with structure
Table 2: Impact of Purification Method on Final Product Purity (Illustrative)
Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Toluene/Heptane) 9098.585Unreacted starting materials, some boroxines
Slurry Wash (Isopropanol) 9095.092Polar impurities
Chromatography (Silica Gel) 90>99.570Closely related structural analogs, colored impurities

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental procedures should be conducted by qualified personnel in an appropriate laboratory setting. Users should perform their own risk assessments and optimizations for their specific processes.

References

Validation & Comparative

A Head-to-Head Comparison: MIDA Boronates vs. Dioxazaborocanes in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical to the success of these reactions, influencing stability, reactivity, and the potential for iterative cross-coupling strategies. This guide provides an in-depth, objective comparison of two important classes of boronic acid surrogates: N-methyliminodiacetic acid (MIDA) boronates and dioxazaborocanes (often formed from diethanolamine).

Executive Summary: Stability vs. Latent Reactivity

The primary distinction between MIDA boronates and dioxazaborocanes lies in their inherent reactivity and stability under Suzuki coupling conditions. MIDA boronates are exceptionally stable, acting as a protecting group for the boronic acid functionality. They are generally unreactive in anhydrous Suzuki coupling conditions, requiring a separate deprotection step (hydrolysis) to release the active boronic acid for cross-coupling. This feature makes them ideal for iterative cross-coupling strategies where sequential reactions are desired.

In contrast, dioxazaborocanes, particularly those derived from diethanolamine, are significantly more reactive. In competition experiments, diethanolamine adducts have been shown to be as reactive as the corresponding free boronic acid under anhydrous Suzuki-Miyaura conditions, while MIDA boronates remain largely unreacted. This suggests that dioxazaborocanes can participate directly in the catalytic cycle without a distinct pre-activation step, likely through equilibrium with the boronic acid under the reaction conditions.

Quantitative Performance in Suzuki Coupling

The following table summarizes representative data from the literature to compare the performance of MIDA boronates and dioxazaborocanes in Suzuki coupling reactions. It is important to note that direct head-to-head comparisons across a broad range of substrates are limited, and reaction conditions are often optimized for the specific boron reagent.

FeatureMIDA BoronatesDioxazaborocanes (Diethanolamine Adducts)
Stability Exceptionally stable, crystalline solids.[1] Benchtop stable for extended periods. Compatible with silica gel chromatography.[1]Generally stable, often crystalline solids. Can be isolated and purified.
Reactivity in Anhydrous Suzuki Coupling Largely unreactive; act as a protecting group. A competition experiment showed a 24:1 preference for reaction with the unprotected boronic acid over the MIDA boronate.Reactive. A competition experiment showed reactivity comparable to the free boronic acid.
Activation for Suzuki Coupling Requires a distinct hydrolysis step (deprotection) to the boronic acid, typically with aqueous base.Can participate directly or are in rapid equilibrium with the boronic acid under reaction conditions.
Substrate Scope Broad scope, including aryl, heteroaryl, vinyl, and alkyl MIDA boronates.[2][3] Particularly useful for unstable boronic acids.Broad scope for aryl and heteroaryl derivatives.
Representative Yields High yields are achievable, often >90%. For example, the coupling of an alkenyl MIDA boronate with a heteroaryl bromide gave a 92% yield.[2] The coupling of various aryl MIDA boronates with aryl bromides and chlorides also proceeds in high yields.[2]Good to excellent yields are reported. For instance, the coupling of various aryl dioxazaborocanes with α-phosphate enamides provided the desired products in high yields.
Key Advantage Enables iterative cross-coupling and the synthesis of complex molecules from building blocks. Protects unstable boronic acids.[3]Offers a stable form of the boronic acid that can be used directly in Suzuki coupling without a separate deprotection step.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol using a MIDA Boronate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, MIDA boronate, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Suzuki-Miyaura Coupling Protocol using a Dioxazaborocane

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Dioxazaborocane (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, dioxazaborocane, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference in the workflow when using MIDA boronates versus dioxazaborocanes lies in the activation of the boron reagent for the transmetalation step.

Suzuki_Coupling_Comparison cluster_mida MIDA Boronate Pathway cluster_dioxa Dioxazaborocane Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product MIDA_Boronate R²-B(MIDA) Hydrolysis Hydrolysis (H₂O, Base) MIDA_Boronate->Hydrolysis Boronic_Acid_MIDA R²-B(OH)₂ Hydrolysis->Boronic_Acid_MIDA Boronic_Acid_MIDA->Transmetalation Base Dioxazaborocane R²-B(Diethanolamine) Equilibrium Equilibrium (in situ) Dioxazaborocane->Equilibrium Boronic_Acid_Dioxa R²-B(OH)₂ Equilibrium->Boronic_Acid_Dioxa Boronic_Acid_Dioxa->Transmetalation Base

Figure 1. Comparative workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Both MIDA boronates and dioxazaborocanes are valuable reagents in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific synthetic strategy. MIDA boronates are the reagents of choice for iterative cross-coupling, where the stability of the protected boronic acid is paramount for sequential bond formation. Dioxazaborocanes, on the other hand, offer a convenient, stable form of boronic acids that can often be used directly in cross-coupling reactions without a dedicated deprotection step, streamlining the synthetic process for non-iterative transformations. The selection should be based on the desired reactivity profile, the stability of the boronic acid intermediate, and the overall complexity of the synthetic route.

References

A Comparative Guide to the Stability of Boronic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible nature of the boronic acid protecting group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. However, the stability of these protecting groups varies significantly, impacting their utility in different synthetic strategies. This guide provides an objective comparison of the stability of common boronic acid protecting groups, supported by experimental data and detailed methodologies, to aid in the rational selection of the most appropriate group for your research.

Executive Summary

The choice of a boronic acid protecting group represents a trade-off between stability and ease of deprotection. Highly stable protecting groups can withstand harsh reaction conditions, but their removal may require equally forcing conditions. Conversely, more labile groups are easier to remove but may not survive a multi-step synthesis. This guide focuses on four widely used protecting groups: pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) esters, 1,8-diaminonaphthalene (DAN) amides, and potassium trifluoroborate salts (BF3K).

Generally, MIDA and DAN groups offer the highest stability across a broad range of conditions.[1] Pinacol esters provide moderate stability and are widely used due to their ease of formation.[1] Trifluoroborate salts are exceptionally stable to air and moisture but are sensitive to acidic conditions.[2]

Data Presentation: Stability Comparison

The following table summarizes the relative stability of common boronic acid protecting groups under various conditions. The data is compiled from multiple sources and is intended to provide a comparative overview.

Protecting GroupHydrolytic Stability (Acidic)Hydrolytic Stability (Neutral)Hydrolytic Stability (Basic)Oxidative Stability (H₂O₂)General Remarks
Pinacol (Bpin) Labile, requires acidic conditions for hydrolysis.[1]Generally stable, but can undergo slow hydrolysis.Stable, but can be cleaved with strong base and heating.Offers minimal protection against oxidation.Most common protecting group, stable to chromatography.[1]
MIDA Stable.[1]Stable.[1]Labile, readily cleaved with mild aqueous base.[1][3]Offers minimal protection against oxidation.Excellent for slow-release cross-coupling reactions.[3]
DAN Labile, cleaved with strong aqueous acid.Very stable.[1]Very stable.[1]Data not readily available, but expected to be more stable than esters.The dative B-N bonds enhance stability.[1]
Trifluoroborate (BF3K) Labile, hydrolyzes to the boronic acid.[2]Exceptionally stable to air and moisture.[2]Stable under anhydrous basic conditions, slow hydrolysis in aqueous base.Remarkably stable under strong oxidative conditions.[2]Crystalline solids with long shelf-life.[2]

Mandatory Visualization

The following diagram illustrates the general stability and deprotection pathways for the compared boronic acid protecting groups.

G Stability and Deprotection of Boronic Acid Protecting Groups Bpin Pinacol Ester (Bpin) Acid Acidic Hydrolysis Bpin->Acid Facile BoronicAcid Free Boronic Acid Bpin->BoronicAcid Slow Hydrolysis MIDA MIDA Ester Base Basic Hydrolysis MIDA->Base Mild Base DAN DAN Amide DAN->Acid Strong Acid BF3K Trifluoroborate (BF3K) BF3K->Acid Facile BF3K->BoronicAcid Slow Hydrolysis (aq. Base) Acid->BoronicAcid Base->BoronicAcid Oxidant Oxidative Cleavage Anhydrous_Base Anhydrous Base

Boronic Acid Protecting Group Stability and Deprotection Pathways.

Experimental Protocols

Determination of Hydrolytic Stability by Reverse-Phase HPLC

This protocol outlines a general method for comparing the hydrolytic stability of different boronic acid protecting groups at various pH values.

Materials:

  • Boronic acid ester/amide/trifluoroborate of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Waters XTerra MS C18, which has been shown to minimize on-column hydrolysis)[4][5]

Procedure:

  • Sample Preparation: Prepare stock solutions of each protected boronic acid in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup: For each protecting group, prepare three sets of vials corresponding to the desired pH values (e.g., pH 4, 7, and 10). To each vial, add a specific volume of the stock solution and the corresponding aqueous buffer to initiate hydrolysis. The final concentration of the substrate should be around 0.1 mg/mL.

  • Time-Course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each reaction mixture into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water and acetonitrile is typically used. To minimize on-column hydrolysis, it is recommended to avoid acidic modifiers in the mobile phase if possible.[5]

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor the elution of the protected boronic acid and the corresponding free boronic acid by UV detection at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the protected boronic acid and the free boronic acid at each time point. Calculate the percentage of the remaining protected boronic acid over time. The half-life (t₁/₂) of the protecting group under each condition can be determined by plotting the natural logarithm of the concentration of the protected species versus time.

Monitoring Deprotection by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for monitoring the conversion of a boronic acid derivative to the free boronic acid in real-time.[6]

Materials:

  • Boronic acid ester/amide/trifluoroborate of interest

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Deprotection reagent (e.g., D₂O, NaOD in D₂O, or DCl in D₂O)

  • NMR spectrometer equipped with a boron probe

Procedure:

  • Sample Preparation: Dissolve a known amount of the protected boronic acid in a deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum of the starting material to establish its chemical shift.

  • Initiation of Deprotection: Add the deprotection reagent to the NMR tube.

  • Time-Course Monitoring: Acquire ¹¹B NMR spectra at regular intervals. The chemical shift of the boron signal will change as the protecting group is cleaved and the free boronic acid is formed.

  • Data Analysis: Integrate the signals corresponding to the protected and deprotected species at each time point. The relative integrals provide a quantitative measure of the deprotection progress. This data can be used to determine the reaction kinetics.

Assessment of Oxidative Stability

This protocol provides a method to compare the susceptibility of different boronic acid protecting groups to oxidation by hydrogen peroxide.

Materials:

  • Boronic acid ester/amide/trifluoroborate of interest

  • Solvent (e.g., acetonitrile/water mixture)

  • Hydrogen peroxide (H₂O₂) solution

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the protected boronic acid in the chosen solvent system.

  • Initiation of Oxidation: Add a stoichiometric excess of hydrogen peroxide to the reaction mixture.

  • Time-Course Analysis: At specific time intervals, take aliquots from the reaction mixture and quench the reaction (e.g., by adding a scavenger for H₂O₂ like sodium sulfite).

  • Quantification: Analyze the quenched aliquots using a suitable analytical method to determine the concentration of the remaining protected boronic acid.

  • Data Analysis: Plot the concentration of the protected boronic acid as a function of time to determine the rate of oxidative degradation. Comparing the degradation rates of different protecting groups provides a measure of their relative oxidative stability. Studies have shown that borinic acids are significantly more reactive towards H₂O₂ than the corresponding boronic acids.[7]

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

The comprehensive characterization of 2-Isopropyl-1,3,6,2-dioxazaborocane, a heterocyclic organoboron compound, is essential for ensuring its purity, stability, and structural integrity, which are critical for its applications in drug development and organic synthesis. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable methods for their studies.

Quantitative Performance of Analytical Methods

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the type of information required. The following tables summarize the quantitative and qualitative performance of commonly employed methods for the characterization of boronic acid derivatives, including dioxazaborocanes.

Table 1: Spectroscopic and Spectrometric Techniques

TechniqueInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy
¹H & ¹³C NMRProvides detailed information on the organic framework, including the isopropyl group and the diethanolamine backbone.High resolution, non-destructive.May have overlapping signals in complex molecules.
¹¹B NMRDirectly probes the boron center, indicating its coordination environment (trigonal vs. tetrahedral).[1][2]Highly sensitive to the electronic environment of boron.Broad signals can sometimes make interpretation difficult.[1]
¹⁷O NMRProvides insights into the B-O bonding environment.[3][4]Sensitive to structural changes involving oxygen.Low natural abundance of ¹⁷O requires enriched samples or long acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. Fragmentation patterns can aid in structural elucidation.High sensitivity (ng/mL to µg level), allows for isotopic pattern analysis of boron (¹⁰B and ¹¹B).[5][6]Can be difficult to obtain intense signals for low volatility compounds; may lead to dehydration and boroxine formation in the ion source.[6]
FTIR Spectroscopy Identifies functional groups and vibrational modes of bonds (B-O, B-C, C-O, N-H).[1][7]Rapid, non-destructive, and provides a molecular fingerprint.Can be difficult to interpret complex spectra; less specific for overall structure compared to NMR.
X-ray Crystallography Provides the precise three-dimensional atomic arrangement in a single crystal, including bond lengths and angles.[8][9][10][11][12]Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

Table 2: Chromatographic and Thermal Analysis Techniques

TechniqueInformation ProvidedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities to assess purity. Can be coupled with MS for identification.High resolution and sensitivity, applicable to a wide range of compounds.On-column hydrolysis of boronate esters can be a challenge.[13]
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Often requires derivatization for boronic acid derivatives.High separation efficiency.Derivatization can add complexity to sample preparation.[5]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, indicating thermal stability and decomposition points.[14][15][16][17][18]Provides quantitative information on thermal events.Does not identify the decomposition products.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition).[14][15][16][17][18]Determines transition temperatures and enthalpies.Interpretation can be complex if multiple thermal events overlap.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire spectra at room temperature. The number of scans will depend on the sample concentration.

  • ¹¹B NMR:

    • Sample Preparation: Dissolve approximately 4 mg of the compound in 0.65 mL of a deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.[5]

    • Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe (e.g., 128 MHz for ¹¹B).[5]

    • Data Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.[5] The chemical shifts will indicate the hybridization state of the boron atom.[5]

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Instrumentation: A mass spectrometer equipped with an ESI source.

    • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to identify the molecular ion and any adducts. The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) should be observed.[6]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Characteristic peaks for B-O, B-C, and C-O stretching vibrations are expected.[1][7]

4. X-ray Crystallography

  • Sample Preparation: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K).[8] The collected data is then used to solve and refine the crystal structure.

5. Thermal Analysis (TGA/DSC)

  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum or platinum).

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range.[15]

Visualizing the Analytical Workflow

A logical progression of analytical techniques is crucial for the comprehensive characterization of a novel compound like this compound.

Characterization Workflow for this compound start Synthesis and Purification of This compound initial_char Initial Characterization start->initial_char purity_stability Purity and Stability Assessment initial_char->purity_stability nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) initial_char->nmr Molecular Structure ms Mass Spectrometry (MS) initial_char->ms Molecular Weight ftir FTIR Spectroscopy initial_char->ftir Functional Groups structural_elucidation Detailed Structural Elucidation final_report Comprehensive Characterization Report structural_elucidation->final_report xray X-ray Crystallography structural_elucidation->xray 3D Structure Confirmation purity_stability->final_report hplc HPLC / LC-MS purity_stability->hplc Purity Profile tga_dsc Thermal Analysis (TGA/DSC) purity_stability->tga_dsc Thermal Stability nmr->structural_elucidation ms->structural_elucidation

Caption: A general workflow for the characterization of this compound.

This guide provides a framework for the analytical characterization of this compound. The specific choice and sequence of techniques will depend on the research objectives, sample availability, and the instrumentation at hand. A combination of these methods will provide a comprehensive understanding of the compound's identity, purity, and structural features.

References

Comparative Guide to the Hydrolysis Kinetics of Dioxazaborocanes and Other Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolysis kinetics of dioxazaborocanes (DOABs) and other commonly used boronic acid derivatives. The stability of the boron-containing protecting group is a critical parameter in the design of boronic acid-based therapeutics and chemical probes. Understanding the hydrolysis kinetics under various conditions is paramount for predicting the in vivo behavior and optimizing the efficacy and safety of these compounds. This document summarizes key quantitative data from published studies, outlines experimental protocols for kinetic analysis, and provides a visual representation of the dioxazaborocane hydrolysis pathway.

Comparative Analysis of Hydrolysis Kinetics

The hydrolytic stability of boronic acid derivatives varies significantly depending on the protecting group, substituents on the boronic acid, and the surrounding environment (e.g., pH, temperature). Dioxazaborocanes have emerged as a tunable platform, offering a wide range of stabilities.

Table 1: Comparison of Hydrolysis Kinetic Data for Dioxazaborocanes and Other Boronic Acid Derivatives

Compound ClassDerivativeBoronic AcidConditions (pH, Temperature)Rate Constant (k)Half-life (t½)Reference
Dioxazaborocane UnsubstitutedPhenylboronic acidpH 7.4Tunable over 5 orders of magnitudeMinutes to a week[1][2]
TetramethylatedPhenylboronic acidpH 7.4Slower than unsubstitutedIncreased stability[1]
MIDA Boronate N-Methyliminodiacetic acid esterArylboronic acidspH > 8 (fast)> 1000-fold faster than neutralMinutes[3]
N-Methyliminodiacetic acid esterArylboronic acidsNeutral pH (slow)Base-line rateHours[3]
Pinacol Boronate Pinacol esterPhenylboronic acidpH 7.4Dependent on substituentsVaries[4]
Pinacol esterSubstituted Phenylboronic acidspH 7.4Accelerated at physiological pHVaries[4]
Benzoxaborole --Physiological conditionsRapidly reversible hydrolysis (>100 Hz)-

Note: This table presents a summary of available data. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Key Findings from Kinetic Studies:

  • Dioxazaborocanes (DOABs): The hydrolysis kinetics of DOABs can be finely tuned over a remarkable five orders of magnitude. This control is primarily achieved by introducing steric hindrance through substituents on the diethanolamine backbone.[1][2] In the most stable reported cases, DOABs exhibit quasi-static stability with only 1% cleavage in the first hour, and the hydrolysis process can extend over a week to reach equilibrium.[1][2] The stability of the dioxazaborocane ring is also influenced by the electronic properties of the boronic acid and diethanolamine components, with the highest stability observed when their pKa values are closely matched.[1][2]

  • MIDA Boronates: The hydrolysis of N-methyliminodiacetic acid (MIDA) boronates proceeds through two distinct, pH-dependent mechanisms.[3] A rapid, base-mediated hydrolysis occurs at higher pH, proceeding more than three orders of magnitude faster than the slow, neutral hydrolysis mechanism.[3] This dual-release profile makes MIDA boronates versatile for applications requiring either rapid or slow release of the active boronic acid.

  • Pinacol Boronates: Phenylboronic acid pinacol esters are known to be susceptible to hydrolysis, with the rate being significantly accelerated at physiological pH.[4] The stability is also dependent on the substituents present on the aromatic ring of the phenylboronic acid.[4]

  • Benzoxaboroles: This class of compounds undergoes rapid and reversible hydrolysis of the oxaborole ring under physiological conditions. This dynamic equilibrium between the cyclic boronate ester and the open-chain boronic acid is a key feature of their mechanism of action.

Experimental Protocols for Kinetic Studies

The following outlines a general methodology for determining the hydrolysis kinetics of dioxazaborocanes and other boronic acid derivatives.

Objective: To determine the rate constant (k) and half-life (t½) of hydrolysis for a given boronic acid derivative under controlled conditions.

Materials:

  • Boronic acid derivative of interest

  • Buffer solutions of desired pH (e.g., phosphate-buffered saline for physiological pH)

  • Deuterated solvents (e.g., D₂O) for NMR-based studies

  • Internal standard for NMR quantification (e.g., trimethylsilylpropanoic acid)

  • HPLC-grade solvents

  • Thermostatically controlled reaction vessel or NMR spectrometer

Procedure:

A. Sample Preparation:

  • Prepare a stock solution of the boronic acid derivative in a suitable organic solvent (e.g., DMSO, methanol) at a known concentration.

  • Prepare the aqueous buffer solution at the desired pH and temperature. For NMR studies, the buffer should be prepared in D₂O.

B. Kinetic Measurement via ¹H NMR Spectroscopy:

  • Equilibrate the NMR spectrometer to the desired temperature.

  • In an NMR tube, combine a known volume of the buffer solution and the internal standard.

  • Initiate the hydrolysis reaction by adding a small, known volume of the boronic acid derivative stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of a characteristic proton signal from the intact boronic acid derivative and/or the appearance of a signal from the hydrolyzed boronic acid or the protecting group.

  • Integrate the relevant signals relative to the internal standard to determine the concentration of the reactant and/or product over time.

C. Kinetic Measurement via HPLC:

  • Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase that provides good separation of the boronic acid derivative and its hydrolysis products.

  • In a thermostatically controlled vial, initiate the hydrolysis reaction by mixing the boronic acid derivative stock solution with the pre-warmed buffer.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold organic solvent).

  • Inject the quenched sample onto the HPLC and quantify the peak areas of the reactant and product.

D. Data Analysis:

  • Plot the concentration of the boronic acid derivative versus time.

  • Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the observed rate constant (k_obs). The integrated rate law for a first-order reaction is: ln[A]t = -kt + ln[A]₀, where [A]t is the concentration at time t, k is the rate constant, and [A]₀ is the initial concentration.

  • Calculate the half-life (t½) of the hydrolysis reaction using the equation: t½ = 0.693 / k.

Visualizing the Hydrolysis Pathway of Dioxazaborocanes

The hydrolysis of a dioxazaborocane is a reversible process that involves the cleavage of the B-O bonds and the dative N→B bond, leading to the release of the corresponding boronic acid and diethanolamine.

Dioxazaborocane_Hydrolysis DOAB Dioxazaborocane BA Boronic Acid DOAB->BA Water 2 H₂O BA->DOAB DEA Diethanolamine

Caption: Dioxazaborocane hydrolysis equilibrium.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway involving a boronic acid-based inhibitor and a typical experimental workflow for kinetic analysis.

Signaling_Pathway cluster_inhibition Enzyme Inhibition Enzyme Target Enzyme (e.g., Protease) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibitor Boronic Acid Inhibitor Inhibitor->Enzyme Covalent Inhibition

Caption: Boronic acid enzyme inhibition pathway.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow A 1. Prepare Reagents (Boronic Ester, Buffer) B 2. Initiate Reaction (Mix and Thermostat) A->B C 3. Monitor Reaction (NMR or HPLC) B->C D 4. Data Acquisition (Time-course Data) C->D E 5. Kinetic Analysis (Rate Constant, Half-life) D->E

Caption: Experimental workflow for kinetic analysis.

References

Comparative Reactivity of Aryl vs. Alkyl Dioxazaborocanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success and efficiency of a reaction. Dioxazaborocanes, also known as diethanolamine (DABO) boronates, have emerged as stable and crystalline alternatives to boronic acids in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This guide provides an objective comparison of the reactivity of aryl- versus alkyl-substituted dioxazaborocanes, supported by established principles in organoboron chemistry, to aid in the rational selection of these reagents.

Understanding Dioxazaborocane Reactivity

Dioxazaborocanes are adducts formed from the condensation of a boronic acid with a diethanolamine derivative.[1] This structure imparts greater stability and ease of handling compared to their parent boronic acids.[2] In the context of the Suzuki-Miyaura reaction, the dioxazaborocane serves as a protected form of the boronic acid, which is released in situ to participate in the catalytic cycle.[1] The reactivity of the dioxazaborocane is therefore intrinsically linked to the reactivity of the corresponding boronic acid.

Aryl vs. Alkyl Dioxazaborocanes: A Reactivity Comparison

While direct, quantitative kinetic studies comparing a wide range of aryl and alkyl dioxazaborocanes are not extensively documented in the literature, a clear trend in reactivity can be inferred from the well-established behavior of their parent boronic acids in Suzuki-Miyaura cross-coupling reactions. Generally, alkylboronic acids are less reactive than their arylboron counterparts.[3] This difference in reactivity is attributed to several factors, including the nature of the carbon-boron bond and the steric environment around the boron atom.

FeatureAryl DioxazaborocanesAlkyl Dioxazaborocanes
Relative Reactivity Generally higherGenerally lower
Transmetalation Rate FasterSlower and more challenging
Stability High, often crystalline solidsGenerally stable, can be isolated as solids
Typical Coupling Partners Aryl, heteroaryl, and vinyl halides/triflatesAryl and vinyl halides/triflates
Potential Side Reactions Homocouplingβ-hydride elimination, isomerization

Table 1: Comparative Properties of Aryl and Alkyl Dioxazaborocanes in Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a dioxazaborocane. This protocol should be optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling of Dioxazaborocanes

Materials:

  • Aryl or alkyl dioxazaborocane (1.2 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst with a suitable ligand, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (as a co-solvent, often in a ratio of 4:1 to 10:1 with the organic solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate, the aryl or alkyl dioxazaborocane, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (organic solvent and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process

To better understand the chemical transformations involved, the following diagrams illustrate the structure of dioxazaborocanes and the catalytic cycle of the Suzuki-Miyaura reaction.

Dioxazaborocane_Structure Structure of Aryl and Alkyl Dioxazaborocanes cluster_aryl Aryl Dioxazaborocane cluster_alkyl Alkyl Dioxazaborocane Aryl Ar B1 Aryl->B1 O1 O B1->O1 O2 O B1->O2 CH2_1 CH₂ O1->CH2_1 N1 N N1->B1 CH2_3 CH₂ N1->CH2_3 R1 R' N1->R1 CH2_2 CH₂ CH2_1->CH2_2 CH2_2->N1 CH2_4 CH₂ CH2_3->CH2_4 CH2_4->O2 Alkyl R B2 Alkyl->B2 O3 O B2->O3 O4 O B2->O4 CH2_5 CH₂ O3->CH2_5 N2 N N2->B2 CH2_7 CH₂ N2->CH2_7 R2 R' N2->R2 CH2_6 CH₂ CH2_5->CH2_6 CH2_6->N2 CH2_8 CH₂ CH2_7->CH2_8 CH2_8->O4

Caption: General structures of aryl and alkyl dioxazaborocanes.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Applications of 2-Isopropyl-1,3,6,2-dioxazaborocane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 2-Isopropyl-1,3,6,2-dioxazaborocane, a diethanolamine (DEA) adduct of isopropylboronic acid, often referred to as an isopropyl-DABO boronate. It offers an objective comparison of its performance against other common boronic acid derivatives, supported by available experimental data, and provides detailed experimental protocols for its synthesis and application.

Executive Summary: Stability Meets Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of the boron reagent is critical. While boronic acids are highly reactive, they often suffer from instability, leading to challenges in purification, storage, and stoichiometry.[1][2] Boronate esters, such as the widely used pinacol esters, offer enhanced stability but can exhibit sluggish reactivity.[2] this compound emerges as a compelling alternative, providing a balance between the stability of boronate esters and the reactivity of boronic acids.[2][3] As a crystalline, air-stable solid, it is significantly easier to handle and store than its corresponding boronic acid, yet it readily participates in cross-coupling reactions, where it is believed to hydrolyze in situ to the active boronic acid species.[3][4]

Performance Comparison: this compound vs. Alternatives

The primary application of this compound is as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. Its performance can be compared with other boronic acid derivatives based on stability, reactivity, and ease of handling.

Qualitative Comparison:

FeatureThis compound (DABO Boronate)Isopropylboronic AcidIsopropylboronic Acid Pinacol Ester
Physical State Crystalline solid[4]Often a less stable solidLiquid or low-melting solid
Stability High; air and moisture stable, allowing for long-term storage[2][3]Prone to dehydration to form boroxines and oxidative decomposition[1][5]Generally stable, but can be sensitive to hydrolysis[2]
Handling Easy to handle, weigh, and dispense accurately[4]Can be difficult to handle due to instabilityEasier to handle than boronic acid
Purification Can be purified by recrystallization[3]Can be challenging to purify[6]Typically purified by distillation or chromatography[2]
Cost-Effectiveness Diethanolamine is an inexpensive stabilizing auxiliary[3]VariesPinacol can be more expensive

Quantitative Comparison: Relative Reactivity in Suzuki-Miyaura Coupling

Boron Reagent ClassExampleRelative Rate of Transmetalation (k_rel)
Boronic AcidArylboronic Acid1.00
Dioxazaborocane (DABO Boronate) (qualitatively comparable to boronic acid)[4]~1
Glycol Boronate EsterArylboronic acid ethylene glycol ester~23
Catechol Boronate EsterArylboronic acid catechol ester~4.6
Pinacol Boronate EsterArylboronic acid pinacol esterSlower than boronic acid[2]
Neopentyl Boronate EsterArylboronic acid neopentyl glycol esterMore reactive than pinacol ester, but less than boronic acid[7]

Note: The relative rates are based on studies of arylboronic acid derivatives and are intended to provide a general trend.[2] Dioxazaborocanes are reported to have a Suzuki reaction quality profile comparable to that of the corresponding boronic acid, suggesting a similar overall reaction efficiency under optimized conditions.[4]

Experimental Protocols

1. Synthesis of this compound

This protocol is a general procedure for the synthesis of DABO boronates from boronic acids.[3]

  • Materials:

    • Isopropylboronic acid

    • Diethanolamine (1.0 equivalent)

    • Dichloromethane

  • Procedure:

    • In an open flask at room temperature, dissolve isopropylboronic acid in dichloromethane.

    • Add one equivalent of diethanolamine to the solution with stirring.

    • Continue stirring until a solid precipitate forms.

    • Isolate the solid product by filtration.

    • The product can be further purified by recrystallization if necessary.

2. Application in Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of Lanabecestat, demonstrating the use of a functionalized dioxazaborocane in a Suzuki-Miyaura reaction.[4]

  • Materials:

    • Aryl or heteroaryl halide (e.g., 3-bromo-5-iodopyridine derivative) (1.0 equiv)

    • This compound (1.05-1.2 equiv)

    • Palladium catalyst (e.g., Pd(AmPhos)₂Cl₂) (0.0015 equiv)

    • Base (e.g., K₃PO₄) (2.5 equiv)

    • Solvent system (e.g., Ethanol and Water)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and ethanol.

    • Agitate the slurry at room temperature and purge the vessel with nitrogen.

    • In a separate vessel, dissolve the base in water.

    • Add the aqueous base solution to the reaction mixture.

    • Heat the biphasic mixture to 80 °C and agitate for 1.5 to 3 hours, monitoring the reaction progress by HPLC or TLC.

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

    • The crude product can be purified by crystallization or column chromatography.

Visualizing the Chemistry: Diagrams

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-OR Ar-Pd(II)-OR Ar-Pd(II)-X->Ar-Pd(II)-OR Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X Oxidative Addition DABO-B-Ar' DABO-B-Ar' HO-B(OH)-Ar' HO-B(OH)-Ar' DABO-B-Ar'->HO-B(OH)-Ar' Hydrolysis HO-B(OH)-Ar'->Ar-Pd(II)-Ar'

Caption: Suzuki-Miyaura catalytic cycle with in situ hydrolysis of the DABO boronate.

Synthesis_Workflow cluster_synthesis Synthesis of DABO Boronate cluster_coupling Suzuki-Miyaura Coupling Isopropylboronic Acid Isopropylboronic Acid This compound This compound Isopropylboronic Acid->this compound Diethanolamine Diethanolamine Diethanolamine->this compound Coupled Product Coupled Product This compound->Coupled Product Aryl Halide Aryl Halide Aryl Halide->Coupled Product

Caption: Workflow for the synthesis and application of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological activity of this compound or its involvement in signaling pathways. Boronic acids as a class are known to interact with biological systems, most notably as enzyme inhibitors (e.g., Bortezomib).[8] The diethanolamine portion of the molecule is a common scaffold in medicinal chemistry. However, further research is required to elucidate any specific biological roles of this particular compound.

Conclusion

This compound offers a practical and efficient solution for the storage and use of isopropylboronic acid in organic synthesis. Its enhanced stability, ease of handling, and comparable reactivity to the parent boronic acid in Suzuki-Miyaura cross-coupling reactions make it a valuable reagent for researchers and drug development professionals. While direct quantitative comparisons with other boronic esters are still emerging, the qualitative benefits and the robust performance of the broader class of DABO boronates position it as a strong candidate for consideration in synthetic campaigns.

References

The Strategic Advantage of DABO Boronates in Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is a critical determinant of both experimental success and economic viability. For researchers, scientists, and professionals in drug development, optimizing synthetic routes to be both efficient and cost-effective is a paramount objective. This guide provides a detailed comparison of N,N-diethanolamine (DABO) protected boronates with other common boronic acid surrogates, highlighting the significant cost and handling advantages offered by the former.

Executive Summary

DABO boronates have emerged as a superior alternative to traditional boronic acids and other protected forms like pinacol esters and MIDA boronates. Their remarkable stability, ease of synthesis, and the low cost of the protecting agent, diethanolamine (DEA), position them as a highly cost-effective option for a wide range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. Experimental data consistently demonstrates that DABO boronates offer comparable or even improved yields while simplifying purification and reducing overall process costs.

Comparative Cost Analysis of Boronating Agents

The primary economic advantage of DABO boronates lies in the cost of the diethanolamine protecting group. When compared to other commonly used auxiliaries for stabilizing boronic acids, DEA is by far the most economical choice.

Boronating AuxiliaryRelative Cost ComparisonKey Considerations
Diethanolamine (DEA) Baseline (1x) Inexpensive, readily available.[1]
Pinacol ~10x more expensive than DEAOften requires chromatography for purification of the resulting boronate ester.[1]
N-Methyliminodiacetic acid (MIDA) >100x more expensive than DEAWhile offering excellent stability, the high cost is a significant drawback for large-scale synthesis.[1]
Potassium hydrogen fluoride (KHF₂) Similarly priced to DEARequires 3.0 equivalents for the synthesis of trifluoroborates, increasing the overall mass of reagents.[1]

This data is based on a qualitative comparison from cited literature and may vary based on supplier and purity.

Performance and Handling Advantages

Beyond the direct cost savings on reagents, DABO boronates offer several practical advantages that contribute to their overall cost-effectiveness:

  • Enhanced Stability: Unlike many boronic acids which are prone to decomposition (e.g., trimerization via dehydration), DABO boronates are air- and water-stable solids.[1][2] This stability simplifies storage and handling, leading to more reproducible reaction outcomes.

  • Ease of Synthesis and Purification: The formation of DABO boronates is typically a straightforward process involving stirring the boronic acid with diethanolamine at room temperature. The resulting solid can often be isolated in high purity by simple filtration, circumventing the need for costly and time-consuming chromatographic purification.[1]

  • Direct Use in Cross-Coupling: DABO boronates can be used directly in Suzuki-Miyaura cross-coupling reactions without a separate deprotection step. The presence of water or a protic solvent in the reaction mixture facilitates the in-situ release of the active boronic acid.[1][2]

  • Improved Reaction Efficiency: In many cases, the use of DABO boronates leads to higher yields and a reduction in side products, such as homocoupled species.[1] This increased efficiency translates to lower consumption of expensive catalysts and starting materials, and simplifies downstream purification.

Experimental Section

Synthesis of 2-Benzofuranyl DABO boronate

This protocol illustrates the typical simplicity of DABO boronate formation.

Materials:

  • 2-Benzofuranyl boronic acid (20.0 g, 123 mmol, 1 equiv)

  • Diethanolamine (12.0 g, 114 mmol, 0.93 equiv)

  • Methylene chloride (500 mL)

  • Ethyl acetate (60 mL)

Procedure:

  • A suspension of 2-benzofuranyl boronic acid in methylene chloride is prepared in a 1 L round-bottom flask.

  • Diethanolamine is added to the suspension.

  • The mixture is stirred for 20 minutes at room temperature under an atmosphere of air.

  • The resulting suspension is vacuum filtered to yield the crude DABO boronate.

  • To remove excess diethanolamine, the solid is triturated in ethyl acetate for 5 minutes and then vacuum filtered again, rinsing with ethyl acetate.

  • The final product, 2-Benzofuranyl DABO boronate, is obtained as a white solid.

Results:

  • Yield: 99% (28.2 g, 122 mmol)[1]

Visualizing the Workflow and Application

The following diagrams illustrate the synthesis and application of DABO boronates in a typical synthetic workflow.

G Synthesis of DABO Boronates cluster_start Starting Materials cluster_process Process cluster_product Product & Purification A Boronic Acid C Stir at Room Temperature in Dichloromethane A->C B Diethanolamine (DEA) B->C D DABO Boronate (Crude Solid) C->D E Filtration & Trituration (Ethyl Acetate) D->E F Pure DABO Boronate E->F

Caption: General workflow for the synthesis of DABO boronates.

G Suzuki-Miyaura Cross-Coupling using DABO Boronates A DABO Boronate F Reaction Mixture A->F B Aryl/Vinyl Halide B->F C Palladium Catalyst & Ligand C->F D Base D->F E Protic Solvent (e.g., with Water) E->F G Cross-Coupled Product F->G Heat

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Conclusion

For research and development professionals aiming to optimize synthetic strategies, DABO boronates present a compelling case for adoption. Their inherent stability, ease of preparation, and, most notably, the low cost of the diethanolamine protecting group make them a highly cost-effective alternative to other boronic acid surrogates. The demonstrated high yields and simplified purification procedures further enhance their economic and practical value, making DABO boronates a strategic choice for efficient and scalable chemical synthesis.

References

A Spectroscopic Comparison of Boronic Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Boronic esters are a versatile class of compounds widely utilized in organic synthesis, materials science, and chemical biology. Their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols make them invaluable tools for researchers. Accurate characterization is paramount for understanding their behavior and ensuring the reliability of experimental outcomes. This guide provides an objective comparison of key spectroscopic techniques used for the analysis of boronic esters, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of boronic esters. ¹¹B NMR is particularly diagnostic for observing the boron center directly, while ¹H and ¹³C NMR provide information about the organic framework.

¹¹B NMR Spectroscopy

The hybridization state of the boron atom significantly influences its ¹¹B NMR chemical shift. Trigonal (sp²-hybridized) boron atoms in boronic acids and their esters typically resonate in a broad signal downfield, whereas tetrahedral (sp³-hybridized) boronate species, formed upon coordination with a Lewis base (e.g., hydroxide or in the presence of diols at appropriate pH), appear further upfield.[1][2][3] The chemical shift of trigonal boronic esters is generally around 27-34 ppm, while tetrahedral boronate esters show signals in the range of 8-14 ppm.[1][2][4]

Compound TypeHybridizationTypical ¹¹B Chemical Shift (δ, ppm)Reference
Phenylboronic Acid (PBA)sp²~28-30[3][4]
PBA-Catechol Estersp²~28[4]
PBA-Pinacol Estersp²~34.5[5]
Boroxine (trimer of BA)sp²~33[3]
Tetrahedral Boronate Anionsp³~8-10[2]
Amine-coordinated Boronate Estersp³~14[1]

¹H and ¹³C NMR Spectroscopy

¹H NMR spectroscopy is routinely used to confirm the formation of boronic esters by observing the shifts of protons on the diol and the boronic acid moieties upon esterification.[1][6] For instance, the aromatic protons of phenylboronic acid shift upon reaction with a diol like catechol.[1] In ¹³C NMR, the carbon atom directly attached to the boron (ipso-carbon) can be difficult to observe due to quadrupolar relaxation, a common phenomenon for boron-bound carbons.[4][5]

Boronic EsterNucleusKey Chemical Shifts (δ, ppm) and ObservationsReference
Phenylboronic acid 1,8-naphthalenediol ester¹H NMR (CDCl₃)8.13 (d), 7.58 (t), 7.49 (t), 7.41 (m), 6.99 (d)[4]
¹³C NMR (CDCl₃)148.0, 135.3, 134.8, 132.4, 128.1, 128.0, 121.2, 117.8, 109.6 (ipso-carbon not detected)[4]
Alkyl boronic acid pinacol ester¹H NMR (CDCl₃)1.24 (s, 12H, pinacol methyls), 0.76 (t, 2H, CH₂-B)[5]
¹³C NMR (CDCl₃)83.0 (C(CH₃)₂), 24.8 (C(CH₃)₂), (α-carbon to Boron not detected)[5]
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the identity of boronic esters. The choice of ionization technique is critical due to the labile nature of these compounds. A common challenge is the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which can complicate spectra.[7][8]

TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adducts.[8]Soft ionization, suitable for LC-MS, good for polar compounds.[8]Can be complicated by adduct formation and in-source reactions.[8][9]
MALDI-MS OptionalForms adducts with matrix (e.g., DHB); gives singly charged molecular ions.[7][8]High sensitivity, tolerant of some salts, good for complex mixtures.[8]Requires a suitable matrix; derivatization can simplify spectra.[8]
GC-MS Mandatory (e.g., silylation)Provides detailed fragmentation patterns.Excellent chromatographic separation, highly reproducible fragmentation.[8]Requires volatile and thermally stable derivatives.[8]

Derivatization into a boronic ester, for example with pinacol or 1,2-diols, is a reliable strategy to prevent boroxine formation and improve analysis by MS.[7] For MALDI-MS, 2,5-dihydroxybenzoic acid (DHB) has been shown to be an effective matrix that can convert peptide boronic acids into DHB adducts in situ, simplifying analysis without pre-derivatization.[7]

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are particularly useful for studying boronic esters that contain chromophoric or fluorophoric groups. These techniques are often employed to monitor binding events, such as the interaction of boronic acids with saccharides.[10][11] The formation of a boronate ester can alter the electronic properties of the molecule, leading to a change in the absorption or emission spectrum.[10][12] For example, the complexation of a sugar with a fluorescent boronic acid can lead to fluorescence enhancement or quenching, a principle widely used in glucose sensing.[11][13][14]

CompoundTechniqueObservationApplicationReference
Stilbene Boronic Acid DerivativesUV-Vis & FluorescenceRed shift in absorption upon substitution. Changes in fluorescence upon binding sugars or change in pH.[10]Saccharide sensing[10]
Fluorescein Boronic Acid DerivativeFluorescenceSelective fluorescence enhancement upon binding with fluoride ions.Anion sensing[13]
Azobenzene Boronic AcidsUV-VisReversible changes in absorption spectra upon irradiation with visible light, tuning diol binding affinity.[15][16]Photoswitchable materials[15][16]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For boronic esters, the B-O stretching vibration is a key diagnostic peak. The vibrational characteristics of boronic acids, boroxine anhydrides, and boronate esters have been systematically studied to distinguish between these functionalities, which is crucial for characterizing materials like covalent organic frameworks (COFs).[17][18]

Functional GroupCharacteristic IR Band (cm⁻¹)Reference
B-O Stretch (in boronate esters)1300 - 1360[18][19]
B-O Stretch (in boronic acids)~1356[18]
B-O-B Stretch (in boroxines)~655[18]

Experimental Protocols & Methodologies

NMR Sample Preparation

  • General: Dissolve approximately 4-10 mg of the boronic ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • ¹¹B NMR Consideration: When acquiring ¹¹B NMR spectra, it is crucial to use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass contains boron and will contribute a broad, interfering background signal to the spectrum.[2] For quantitative analysis, a sufficient number of scans (e.g., 1024) may be required to achieve an adequate signal-to-noise ratio.[2]

Mass Spectrometry Protocols

  • ESI-MS Sample Preparation: Dissolve the sample (1-10 µg/mL) in a solvent mixture such as acetonitrile/water. For positive ion mode, add a small amount of formic acid. For negative ion mode, add ammonium hydroxide or a similar base to aid ionization.[8]

  • GC-MS Derivatization (Silylation):

    • Dissolve ~1 mg of the boronic acid or ester in 100 µL of a dry, aprotic solvent like pyridine.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

    • Inject the derivatized sample into the GC-MS.[8]

UV-Vis Titration for Binding Studies

  • Prepare a stock solution of the boronic ester in a suitable solvent (e.g., 1x10⁻⁴ M in DCE or an aqueous buffer).[12]

  • Record the initial UV-Vis absorption spectrum.

  • Add small, sequential aliquots of a stock solution of the analyte (e.g., a diol or amine).

  • Record the spectrum after each addition, ensuring the mixture has reached equilibrium.

  • Monitor the change in absorbance at a specific wavelength where the change is most significant.

  • Plot the change in absorbance against the analyte concentration to generate a binding isotherm, which can be fitted to a suitable binding model (e.g., 1:1) to determine the association constant.[12]

Visualizing Workflows and Equilibria

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Boronic Ester Synthesis or Isolation dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (Optional) e.g., for GC-MS dissolve->derivatize nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) dissolve->nmr ms Mass Spectrometry (ESI, MALDI, GC-MS) dissolve->ms uvvis UV-Vis / Fluorescence (for chromophores) dissolve->uvvis derivatize->ms struct Structural Elucidation nmr->struct mw Molecular Weight Confirmation ms->mw binding Binding Affinity Calculation uvvis->binding

G cluster_reactants Reactants cluster_analysis Monitoring Techniques BA Boronic Acid (sp²) ¹¹B δ ≈ 28-30 ppm Ester Boronate Ester (sp²) ¹¹B δ ≈ 27-34 ppm BA->Ester + Diol - H₂O NMR ¹¹B NMR: Shift change indicates hybridization state BA->NMR Diol Diol Ester->NMR Monitors Boron Center UV UV-Vis: Absorbance change indicates binding Ester->UV Monitors Chromophore

G q1 Is the sample part of a complex mixture (e.g., peptide library)? q2 Is the sample volatile and thermally stable (or can be made so)? q1->q2 No maldi Use MALDI-MS (High sensitivity, salt tolerant) q1->maldi Yes q3 Is the analysis part of an LC-MS workflow? q2->q3 No gcms Use GC-MS (Requires derivatization) q2->gcms Yes esims Use ESI-MS (Soft ionization) q3->esims Yes other Consider alternative methods q3->other No

References

Safety Operating Guide

Navigating the Disposal of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isopropyl-1,3,6,2-dioxazaborocane (CAS No. 119246-82-1) was publicly available at the time of this writing. The following procedures are based on general guidelines for the safe handling and disposal of organoboron compounds, specifically boronic acid esters. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from their supplier and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

Essential, Immediate Safety and Logistical Information

Organoboron compounds, including boronic acid esters like this compound, require careful handling due to their potential hazards. Recent studies have indicated that some boronic acid derivatives may be mutagenic. Therefore, treating this compound as hazardous waste is a critical precautionary measure.

Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.

  • Body Protection: A fully fastened lab coat that covers the arms.

  • Footwear: Closed-toe shoes.

All handling and disposal preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Response: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by a thorough wash. All materials used for cleanup should be disposed of as hazardous waste.

Operational and Disposal Plans

The proper disposal of this compound is crucial for laboratory safety and environmental protection. The primary methods of disposal involve collection for hazardous waste disposal or, for very small quantities, in-lab neutralization if permitted by institutional and local regulations.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name and CAS number (119246-82-1). The label should also indicate that it is an organoboron compound.

2. Step-by-Step Disposal Procedure:

  • Solid Waste Disposal:

    • Collect all contaminated solid materials, such as gloves, bench paper, and pipette tips, in a designated, labeled hazardous waste container.

    • Ensure the container is kept sealed when not in use.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as liquid hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

  • In-Lab Neutralization (for small quantities only and where permitted):

    • This compound is an ester of isopropylboronic acid and may hydrolyze in the presence of water to form isopropylboronic acid and diethanolamine. Boronic acids are weak acids and can be neutralized.

    • Preparation: In a suitable container within a fume hood, cautiously add the boronic acid ester waste to a stirred solution of a weak base, such as sodium bicarbonate, in water.

    • Neutralization: Monitor the pH of the solution. Continue to add the basic solution until the pH is neutral (between 6.0 and 8.0).

    • Disposal of Neutralized Solution: The neutralized solution should be collected as hazardous aqueous waste. Do not dispose of it down the drain unless explicitly permitted by your local wastewater authority and institutional EHS.

3. Waste Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for arranging hazardous waste pickup by a licensed disposal company.

Data Presentation

As no specific SDS was available, quantitative data such as permissible exposure limits (PEL) or lethal dose (LD50) for this compound cannot be provided. The table below summarizes the general safety information for handling organoboron compounds.

ParameterGeneral Guideline for Organoboron Compounds
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile/neoprene gloves, lab coat, closed-toe shoes.
Handling Environment Certified chemical fume hood.
Waste Classification Hazardous Waste.
Solid Waste Disposal Collect in a labeled, sealed container for hazardous waste.
Liquid Waste Disposal Collect in a labeled, sealed container for hazardous waste.
Spill Cleanup Absorb with inert material, collect as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste waste_type Determine Waste Type: Solid, Liquid, or Empty Container start->waste_type solid_waste Solid Waste: Contaminated gloves, paper, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions, reaction mixtures, rinsate waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Container: Rinse with appropriate solvent empty_container->decontaminate store_waste Store Sealed Waste Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Cleaned Container per Institutional Guidelines decontaminate->dispose_container collect_rinsate->collect_liquid pickup Arrange for Hazardous Waste Pickup by Licensed Contractor store_waste->pickup

Caption: Disposal workflow for this compound.

Essential Safety and Logistics for Handling 2-Isopropyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 2-Isopropyl-1,3,6,2-dioxazaborocane based on information for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult the SDS provided by the supplier for the most accurate and comprehensive safety information before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety Precautions

When handling this compound, which is a diethanolamine ester of isopropylboronic acid, it is crucial to treat it as a potentially hazardous substance. Based on data for similar boronic acid derivatives, this chemical should be considered a potential skin, eye, and respiratory irritant.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of any dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for routine handling.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[1][2]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Conduct all work within a certified chemical fume hood.[1][2]

    • Clear the work area of any clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container tightly closed when not in use.[2]

    • If the compound is a solid, avoid generating dust during transfer.[2][3] Use appropriate tools, such as a spatula.[2]

    • If the compound is a liquid, avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[1]

Spill Response Workflow

In the event of a spill, follow these procedural steps:

Spill_Response_Workflow Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure area is well-ventilated (if safe to do so) evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Clean up spill using dry methods to avoid dust contain->cleanup dispose Collect waste in a labeled, sealed hazardous waste container cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.